chemical structure and properties of 3-ethoxycarbonyl-1H-indazole-6-boronic acid
Engineering Privileged Scaffolds: A Technical Guide to 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific librari...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Privileged Scaffolds: A Technical Guide to 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on bifunctional building blocks. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid —most frequently utilized in its highly stable pinacol ester form (CAS: 947191-20-0)—is a premier scaffold for kinase inhibitor design[1]. By combining a privileged 1H-indazole core with two orthogonal synthetic vectors (a C6-boronic ester and a C3-carboxylate), this molecule allows researchers to independently tune target binding affinity and physicochemical properties. This whitepaper details the structural rationale, physicochemical profile, and self-validating synthetic workflows required to leverage this scaffold effectively.
Structural Rationale: The Kinase Hinge Binder
The 1H-indazole core is universally recognized as an adenine mimetic, making it a "privileged scaffold" for ATP-competitive kinase inhibitors[1]. Its efficacy is rooted in its precise spatial geometry and electronic distribution:
Hinge Region Anchoring: The indazole N1 acts as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. Together, they form a robust bidentate (and sometimes tridentate) hydrogen-bond network with the backbone carbonyl and NH residues of the kinase hinge region (e.g., interacting with Glu/Cys or Asp/Val residues depending on the target kinase)[2][3][4].
C6-Vector (Boronic Ester): The C6 position is perfectly angled to direct substituents into the hydrophobic pocket II of the kinase active site. The pinacol ester (Bpin) is deliberately chosen over the free boronic acid to prevent protodeboronation during storage and to provide superior solubility in organic solvents during cross-coupling[5].
C3-Vector (Ethoxycarbonyl): The C3 position typically points outward toward the solvent-exposed region of the kinase[4]. The ester serves as a stable protecting group during C6-arylation, which can later be hydrolyzed and amidated to introduce solubilizing groups (e.g., piperazines or morpholines) to optimize pharmacokinetic properties without disrupting the primary hinge binding.
Fig 1: Pharmacophore mapping of the indazole core within the kinase ATP-binding hinge region.
Physicochemical Profile
To facilitate reaction planning and analytical tracking, the quantitative data for the industry-standard pinacol ester variant is summarized below.
As a Senior Application Scientist, it is critical to emphasize that successful library generation relies on understanding the causality behind reaction parameters. The following protocols are designed as self-validating systems.
Protocol 1: C6-Arylation via Palladium-Catalyzed Suzuki-Miyaura Coupling
This step installs the hydrophobic specificity-determining group at the C6 position.
Reagents & Causality:
Catalyst: Pd(dppf)Cl₂ (5 mol%). Why? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry on the palladium center. This spatial constraint drastically accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation and enabling the coupling of sterically hindered or electron-rich heteroaryls[6].
Base: K₂CO₃ (3.0 eq). Why? The base is required to coordinate with the boronic ester, forming a negatively charged, highly nucleophilic hydroxyboronate complex. This complex is essential for the transmetalation step onto the Pd(II)-aryl halide intermediate.
Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Why? Dioxane provides excellent solubility for the indazole and aryl halide, while the aqueous component is strictly necessary to dissolve the inorganic base and facilitate boronate formation.
Step-by-Step Methodology:
Preparation: In a microwave vial, combine 3-ethoxycarbonyl-1H-indazole-6-boronic acid pinacol ester (1.0 eq), the target aryl halide (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the vial and purge with N₂ or Argon for 10 minutes. Causality: Molecular oxygen rapidly reacts with the active Pd(0) species to form inactive Pd(II)-peroxo complexes, which will prematurely terminate the catalytic cycle.
Reaction: Heat the mixture to 90°C for 4–12 hours (or 110°C for 20 mins via microwave irradiation).
Self-Validation & QC Check: Monitor via LC-MS. The reaction is validated by the disappearance of the starting material (m/z 317.1 [M+H]+).
Troubleshooting: If a mass of m/z 191.1 is observed, protodeboronation has occurred. This indicates that transmetalation is too slow relative to hydrolysis; resolve this by switching to an anhydrous base system (e.g., Cs₂CO₃ in DMF) or lowering the temperature.
Workup: Filter the crude mixture through a Celite pad to remove palladium black, partition with EtOAc/H₂O, and purify the organic layer via silica gel chromatography.
Protocol 2: C3-Derivatization via Saponification and Amidation
Once the C6-aryl group is installed, the C3-ester is converted into an amide to introduce solvent-exposed solubilizing groups.
Step-by-Step Methodology:
Saponification: Dissolve the C6-arylated intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Validation: TLC will show a highly polar spot (the carboxylic acid) remaining at the baseline in 30% EtOAc/Hexanes. Acidify to pH 3 with 1M HCl to precipitate the free acid.
Amidation: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active O-At ester.
Amine Addition: Add the desired secondary amine (e.g., N-methylpiperazine) (1.5 eq) and stir for 2 hours. Causality: HATU is chosen over EDC/HOBt because it generates a highly reactive azabenzotriazole active ester, which is necessary to overcome the steric hindrance often present at the C3 position of the indazole ring.
Fig 2: Divergent synthetic workflow for C6 and C3 derivatization of the indazole scaffold.
References
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling
Source: RSC Publishing
URL:[Link]
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model
Source: National Institutes of Health (NIH)
URL:[Link]
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions
Source: Organometallics (ACS Publications)
URL:[Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
Source: Semantic Scholar
URL:[Link]
Strategic Functionalization of the 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid Scaffold in Targeted Drug Discovery
Executive Summary In modern drug discovery, the design of modular scaffolds that allow for rapid, late-stage diversification is paramount. The 1H-indazole core is a privileged pharmacophore, widely recognized for its abi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the design of modular scaffolds that allow for rapid, late-stage diversification is paramount. The 1H-indazole core is a privileged pharmacophore, widely recognized for its ability to mimic the purine ring of ATP and bind effectively to the hinge region of kinases. By incorporating an ethoxycarbonyl group at the C3 position and a boronic acid (or its pinacol ester) at the C6 position, we create a highly versatile bifunctional building block.
This technical guide details the physicochemical properties, mechanistic utility, and self-validating synthetic protocols for utilizing 3-ethoxycarbonyl-1H-indazole-6-boronic acid and its pinacol ester derivative in advanced drug discovery workflows.
Physicochemical Profiling & Structural Identity
When sourcing this building block, researchers must choose between the free boronic acid and its pinacol ester (BPin) derivative. While the free acid is useful for direct biological assays or aqueous chemistry, the pinacol ester is overwhelmingly preferred in organic synthesis due to its enhanced stability against protodeboronation and superior solubility in organic solvents.
Table 1 summarizes the critical physicochemical parameters for both variants, establishing the foundational data required for accurate stoichiometric calculations and analytical tracking.
Table 1: Physicochemical Properties of the Indazole-6-Boronic Acid Scaffold
The strategic placement of functional groups on this indazole scaffold is not arbitrary; it is driven by the structural biology of kinase active sites.
The Indazole Core: The N1 and N2 atoms act as a potent hydrogen bond donor-acceptor pair, perfectly suited for interaction with the backbone amides of the kinase hinge region (e.g., VEGFR, JAK, or mutant EGFR).
The C6 Boronic Acid/Ester: This position typically projects towards the hydrophobic pocket (back pocket) of the kinase. The boronic acid/ester serves as a synthetic handle for Suzuki-Miyaura cross-coupling, allowing the introduction of diverse aryl or heteroaryl groups to optimize hydrophobic interactions and target selectivity.
The C3 Ethoxycarbonyl Group: Projecting towards the solvent-exposed region, the ester can be hydrolyzed to a carboxylic acid. This enables amide coupling with various solubilizing groups (e.g., piperazines, morpholines) to tune the pharmacokinetic (PK) properties of the final drug candidate without disrupting the primary pharmacophore.
Fig 1. Mechanism of action for indazole-derived kinase inhibitors.
To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Every step includes a specific analytical checkpoint to confirm success before proceeding.
Fig 2. Sequential functionalization workflow of the indazole scaffold.
Protocol 1: C6-Functionalization via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl halide to the C6 position using the pinacol ester derivative (CAS: 947191-20-0)[4].
Step-by-Step Methodology:
Preparation: In a dried Schlenk flask, combine Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate (1.0 eq) and the target aryl bromide (1.1 eq).
Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, which is crucial when dealing with sterically demanding indazole systems. K₂CO₃ provides the necessary basicity to activate the boronic ester via the formation of a highly reactive boronate complex.
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).
Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while degassing prevents the oxidative degradation of the palladium catalyst.
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours.
Self-Validation Checkpoint (LC-MS): Sample the reaction mixture and analyze.
Validation: The reaction is deemed complete when the extracted ion chromatogram shows the complete disappearance of the m/z 317 [M+H]⁺ peak (starting pinacol ester) and the emergence of the product mass.
Protocol 2: C3-Functionalization via Ester Hydrolysis and Amide Coupling
Objective: Convert the C3 ethoxycarbonyl group to an amide to improve aqueous solubility and target solvent-exposed regions.
Step-by-Step Methodology:
Hydrolysis: Dissolve the C6-arylated intermediate in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.
Causality: LiOH is a mild base that selectively hydrolyzes the ethyl ester without cleaving sensitive amides or causing epimerization elsewhere in the molecule.
Self-Validation Checkpoint 1 (TLC): Acidify a small aliquot to pH 3 and analyze by TLC. The shift to a significantly lower Rf value confirms the formation of the highly polar free carboxylic acid.
Amide Coupling: Isolate the free acid and dissolve in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.2 eq).
Causality: HATU is a premier coupling reagent that rapidly forms an active HOAt ester, minimizing reaction time and side-product formation. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt.
Reaction & Purification: Stir at room temperature for 3 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.
Validation: The disappearance of the ethyl ester signals (a quartet near 4.4 ppm and a triplet near 1.4 ppm) and the appearance of new signals corresponding to the amine substituent confirm successful functionalization.
US Biological Life Sciences. "1H-Indazole-3-carboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester". American Chemical Suppliers. URL:2
A Comprehensive Technical Guide on the Solubility Profile of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Organic Solvents
Executive Summary For researchers and drug development professionals, understanding the physicochemical behavior of complex active pharmaceutical ingredient (API) intermediates is critical for optimizing synthetic routes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the physicochemical behavior of complex active pharmaceutical ingredient (API) intermediates is critical for optimizing synthetic routes and formulation strategies. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid (also known as ethyl 6-borono-1H-indazole-3-carboxylate) is a highly versatile bifunctional building block. It is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and other targeted therapeutics[1].
This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents. By deconstructing the molecular architecture—specifically the interplay between the indazole core, the ethyl ester moiety, and the boronic acid group—we establish the mechanistic causality behind its dissolution behavior. Furthermore, we provide a self-validating experimental protocol for thermodynamic solubility determination.
The solubility of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is not merely a function of its bulk polarity; it is dictated by a complex network of intermolecular forces and dynamic equilibria inherent to its functional groups[2][3].
The Indazole Core: The 1H-indazole ring contains both a hydrogen-bond donor (pyrrole-like NH) and a hydrogen-bond acceptor (pyridine-like N). In the solid state, these groups engage in strong intermolecular hydrogen bonding and
π−π
stacking, resulting in a high crystal lattice energy. Solvents must possess sufficient polarity and hydrogen-bonding capacity to overcome this enthalpic barrier[4].
The Ethyl Ester Group (C-3 Position): The ethoxycarbonyl moiety introduces localized lipophilicity and acts as a hydrogen-bond acceptor. This broadens the compound's solubility in moderately polar, aprotic solvents (e.g., ethyl acetate, chloroform) compared to the free carboxylic acid analogue.
The Boronic Acid Group (C-6 Position): Boronic acids (-B(OH)₂) are unique because they exist in a solvent-dependent equilibrium with their dehydrated, trimeric cyclic anhydrides known as boroxines [2][5]. In non-polar solvents, the less polar boroxine form is thermodynamically favored, leading to complex, non-linear solubility behaviors. Conversely, polar solvents (both protic and aprotic) disrupt boroxine formation by strongly solvating the monomeric hydroxyl groups[3][5].
Thermodynamic Solubility Profile in Organic Solvents
Based on the structural causality described above and empirical data from structurally analogous boronic acids, the solubility profile of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is summarized below.
Quantitative & Qualitative Solubility Data
Solvent Class
Specific Solvent
Dielectric Constant (
ε
)
Qualitative Solubility
Estimated Solubility (mg/mL at 25°C)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Very High
> 100
Strong H-bond acceptor; completely disrupts boroxine networks and indazole dimers.
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
Very High
> 80
Excellent solvation of the indazole NH and boronic acid OH groups.
Polar Protic
Methanol (MeOH)
32.7
High
30 – 50
Acts as both H-bond donor and acceptor; stabilizes the monomeric boronic acid[2].
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
Moderate
5 – 15
Polarity aligns with the C-3 ethyl ester; partial boroxine formation occurs.
Weakly Polar
Chloroform (CHCl₃)
4.8
Low to Moderate
2 – 10
Dissolves the dehydrated boroxine trimer more effectively than the monomer[5].
Non-Polar
Hexane / Heptane
1.9
Very Low
< 0.1
Incapable of breaking the high crystal lattice energy or H-bond networks.
To generate reliable, self-validating solubility data for BCS (Biopharmaceutics Classification System) or synthetic optimization, the Shake-Flask Method remains the gold standard[6][7]. The protocol below is engineered to prevent false equilibrium readings caused by boroxine-monomer interconversion[3].
Step-by-Step Protocol (Self-Validating System)
Sample Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial. Incrementally add 3-ethoxycarbonyl-1H-indazole-6-boronic acid until a visible, persistent suspension remains, ensuring an excess of the solid phase[8].
Equilibration & Self-Validation: Seal the vial and place it in an orbital shaker incubator at 25.0 ± 0.1 °C and 150 rpm. Validation Check: Extract 100 µL aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is only confirmed when the concentration variance between consecutive time points is <2%[8][9].
Phase Separation: Centrifuge the final suspension at 10,000 rpm for 15 minutes at 25 °C. Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane[7].
Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV (e.g., C18 column, detection at 254 nm) against a pre-established calibration curve[6].
Caption: Workflow for self-validating thermodynamic solubility determination via the shake-flask method.
Applications in Drug Development: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-ethoxycarbonyl-1H-indazole-6-boronic acid lies in its reactivity as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[4][10]. This reaction is foundational for synthesizing complex biaryl systems found in modern oncology drugs.
Because the coupling requires the boronic acid to be fully dissolved and activated by a base (often forming a highly soluble boronate complex), selecting a solvent system like 1,4-Dioxane/Water or DMF is critical[10]. The solvent must dissolve the organic electrophile, the boronic acid, and the inorganic base simultaneously.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing indazole-6-boronic acid.
[10] Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing | Source: rsc.org | URL: 10
[6] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences | Source: tbzmed.ac.ir | URL: 6
[2] Title: Navigating the Challenges of 1,10- Phenanthroline-2-boronic Acid: A Technical Guide to Solubility and Stability in Organic Solvents - Benchchem | Source: benchchem.com | URL: 2
[9] Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS | Source: regulations.gov | URL:9
[5] Title: (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate | Source: researchgate.net | URL: 5
[3] Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications | Source: acs.org | URL: 3
[4] Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid - MDPI | Source: mdpi.com | URL: 4
[8] Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO | Source: scielo.br | URL: 8
[7] Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients | Source: pharmaexcipients.com | URL: 7
material safety data sheet (MSDS) for 3-ethoxycarbonyl-1H-indazole-6-boronic acid
An in-depth technical analysis of the Material Safety Data Sheet (MSDS) for 3-ethoxycarbonyl-1H-indazole-6-boronic acid requires moving beyond rote compliance. For drug development professionals and synthetic chemists, a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the Material Safety Data Sheet (MSDS) for 3-ethoxycarbonyl-1H-indazole-6-boronic acid requires moving beyond rote compliance. For drug development professionals and synthetic chemists, an MSDS is not merely a list of hazards; it is a blueprint for chemical reactivity, stability, and experimental design.
This guide synthesizes the physicochemical and toxicological data of 3-ethoxycarbonyl-1H-indazole-6-boronic acid into actionable, field-proven insights, ensuring both laboratory safety and high-yield synthetic workflows.
Chemical Identity & Structural Significance
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a bifunctional building block highly valued in medicinal chemistry. It combines two critical moieties:
The 1H-Indazole Core: A privileged pharmacophore frequently utilized in kinase inhibitors due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within enzyme active sites.
The Boronic Acid Group: A versatile reactive handle utilized primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds.
Understanding the interplay between these two functional groups is essential for interpreting the compound's hazard profile and optimizing its handling.
The physical properties of this compound dictate its storage requirements and its behavior during synthesis. Boronic acids are notoriously sensitive to environmental conditions, which directly impacts their equivalent weight and reaction stoichiometry.
Low bulk density increases aerosolization risk; necessitates strict engineering controls to prevent inhalation.
Stability
Hygroscopic / Thermally sensitive
Prone to thermodynamically driven dehydration into trimeric boroxines[1]. This alters the molecular weight and can cause stoichiometric failures in cross-coupling reactions.
Solubility
Soluble in polar aprotic solvents (DMF, DMSO), slightly soluble in water
Requires organic/aqueous biphasic systems for effective Suzuki coupling. Poor water solubility complicates environmental spill cleanup.
Storage
2–8°C, under inert gas (Argon/N2)
Cold, anhydrous storage prevents both oxidative degradation of the indazole core and the dehydration of the boronic acid moiety.
Toxicological Profile & Causality
Standard safety data sheets classify similar boronic acid and indazole derivatives under several Global Harmonized System (GHS) hazard codes[2][3][4]. Understanding the mechanism behind these hazards is critical for effective risk mitigation.
Acute Oral Toxicity (Category 4 - H302):
Mechanism: The indazole core is biologically active. Its structural similarity to purines allows it to intercalate with nucleic acids or bind to off-target kinases, disrupting normal cellular signaling if ingested[3].
Skin and Serious Eye Irritation (Category 2 - H315, H319):
Mechanism: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. It rapidly and reversibly forms covalent boronate esters with biological cis-diols (such as those found in cell surface glycoproteins and mucous membranes)[1]. This localized binding disrupts cellular structures, leading to acute irritation and inflammation[5].
Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H335):
Mechanism: Inhalation of the fine powder leads to the deposition of the Lewis-acidic particles in the respiratory tract, causing immediate mucosal irritation[4][6].
Handling, PPE, and Engineering Controls
To counteract the specific mechanistic hazards outlined above, the following self-validating safety protocols must be implemented:
Ventilation (Engineering Control): Always handle the powder within a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Validation: Check the digital airflow monitor before opening the reagent bottle; ensure no turbulent airflow is disrupting the sash boundary.
Dermal Protection (PPE): Wear nitrile gloves with a minimum thickness of 0.11 mm. Causality: Nitrile provides an effective barrier against the polar nature of the compound, preventing the Lewis-acidic boron from interacting with dermal glycoproteins.
Ocular Protection (PPE): Snug-fitting safety goggles are mandatory. Standard safety glasses are insufficient due to the risk of airborne powder settling into the ocular mucosa.
Fig 1. Step-by-step emergency spill response and containment workflow.
Reactivity & Safe Experimental Workflows
The primary application of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is in Suzuki-Miyaura cross-coupling. A common point of failure in this reaction is ignoring the boronic acid-boroxine equilibrium[1]. The following protocol is designed as a self-validating system to ensure both safety and high synthetic yield.
Protocol: Stoichiometrically Accurate Suzuki-Miyaura Coupling
Action: Weigh out 1.2 to 1.5 equivalents of the boronic acid relative to your aryl halide.
Causality: Because the boronic acid may have partially dehydrated into a boroxine trimer during storage, its effective molecular weight is altered. Using a slight excess compensates for this without requiring complex pre-reaction titrations.
Validation: Run a rapid LC-MS of the starting material. The presence of a mass peak corresponding to
[3M−3H2O+H]+
confirms boroxine presence, validating the need for excess reagent.
Step 2: Inert Atmosphere Setup
Action: Place the boronic acid, aryl halide, and Pd catalyst (e.g., Pd(dppf)Cl₂) into a reaction vial. Seal and purge with Argon for 10 minutes.
Causality: Oxygen promotes the homocoupling of boronic acids (producing symmetric biaryls) and degrades the active Pd(0) catalyst into inactive Pd(II) oxides.
Step 3: Solvent & Base Addition
Action: Syringe in degassed 1,4-Dioxane and an aqueous base (e.g., 2M K₂CO₃).
Causality: The aqueous base serves a dual purpose. It activates the palladium catalytic cycle and hydrolyzes any inactive boroxine trimers back into the reactive monomeric boronate complex[1].
Step 4: Reaction Monitoring & Safe Quenching
Action: Heat to 80°C. Monitor via TLC or LC-MS until the aryl halide is consumed. Cool to room temperature and quench with water.
Validation: The cessation of starting material peaks on LC-MS validates reaction completion. Quenching neutralizes the highly reactive catalytic species, rendering the mixture safe for standard aqueous workup.
Fig 2. Boronic acid equilibrium and Suzuki-Miyaura coupling activation pathway.
Disposal and Environmental Impact
Boron compounds and transition metal catalysts pose significant risks to aquatic life. Do not dispose of reaction mixtures or unreacted 3-ethoxycarbonyl-1H-indazole-6-boronic acid down the drain.
Aqueous layers from the reaction workup must be collected in dedicated heavy-metal/boron hazardous waste containers.
Solid waste (including contaminated gloves and sweeping materials) must be incinerated by a certified chemical waste disposal facility.
References
SAFETY DATA SHEET - (2-Methylpropyl)boronic acid
Fisher Scientific UK
URL:[Link]
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds
Journal of Materials Chemistry A (RSC Publishing)
URL:[Link]
Mechanisms implicated in the effects of boron on wound healing
ResearchGate / Biological Trace Element Research
URL:[Link]
Synthesis Pathways and Mechanistic Evaluation of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols. Introduction & Strategic Retro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols.
Introduction & Strategic Retrosynthetic Analysis
The target compound, 3-ethoxycarbonyl-1H-indazole-6-boronic acid , is a highly privileged bifunctional building block in modern medicinal chemistry. The indazole core is a proven pharmacophore frequently utilized in the design of kinase inhibitors[1]. The 3-ethoxycarbonyl group provides a versatile handle for downstream amidation or functionalization, while the 6-boronic acid moiety is primed for complex C–C bond formation via Suzuki-Miyaura cross-coupling.
To synthesize this molecule with high fidelity and scalability, we employ a convergent retrosynthetic strategy. The free boronic acid is derived from its pinacol ester precursor via a mild oxidative cleavage that preserves the ester functionality[2]. The pinacol ester is installed via a palladium-catalyzed Miyaura borylation of an N-protected ethyl 6-bromo-1H-indazole-3-carboxylate[3]. The indazole core itself is constructed from the commercially available 6-bromoisatin via a base-mediated ring opening and subsequent diazotization[1].
Caption: Retrosynthetic pathway for 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
As a process scientist, executing a synthesis requires more than following a recipe; it requires an understanding of the chemical causality driving each transformation. Below is the self-validating workflow for the synthesis of the target compound.
Step 1: Indazole Core Construction
Causality: Starting from 6-bromoisatin is highly atom-economical. Base-mediated hydrolysis opens the lactam ring to yield a 2-amino-4-bromophenylglyoxylic acid intermediate. Subsequent diazotization with NaNO₂ under acidic conditions generates a highly reactive diazonium salt, which spontaneously undergoes intramolecular cyclization to forge the 1H-indazole core[1].
Protocol:
Suspend 6-bromoisatin (1.0 equiv) in 2M aqueous NaOH. Heat at 55 °C for 30 min to ensure complete lactam ring opening.
Cool the solution to 0 °C and dropwise add an aqueous solution of NaNO₂ (1.0 equiv).
Slowly acidify the mixture with 6M H₂SO₄ while strictly maintaining the internal temperature below 5 °C.
Stir for 2 hours, filter the resulting precipitate, wash with cold water, and dry in vacuo to yield 6-bromo-1H-indazole-3-carboxylic acid.
Self-Validation (IPC): Monitor the disappearance of the distinct bright orange color of 6-bromoisatin. LC-MS analysis must confirm the [M+H]⁺ peak at m/z 241/243, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.
Step 2: Esterification
Causality: The carboxylic acid must be masked to prevent interference with the downstream organometallic borylation and to install the final target's ethoxycarbonyl moiety. Fischer esterification is selected for its robustness and scalability.
Protocol:
Dissolve 6-bromo-1H-indazole-3-carboxylic acid in anhydrous ethanol.
Add a catalytic amount of concentrated H₂SO₄ (or slowly add SOCl₂ to generate anhydrous HCl in situ).
Reflux for 12 hours. Concentrate the mixture, neutralize with saturated aq. NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield ethyl 6-bromo-1H-indazole-3-carboxylate.
Step 3: N-Protection (Crucial for Borylation)
Causality: The acidic N-H proton of the indazole (pKa ~14) can poison the palladium catalyst or consume the KOAc base during the Miyaura borylation, leading to sluggish kinetics and poor yields. Tetrahydropyranyl (THP) protection is mandated because it is orthogonal to the ethyl ester and can be cleaved under the same mild acidic conditions used during the final boronic acid deprotection.
Protocol:
Dissolve the ester from Step 2 in anhydrous dichloromethane (DCM).
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
Stir at room temperature for 4 hours. Quench with aq. NaHCO₃, extract with DCM, and purify via silica gel chromatography to yield ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate.
Step 4: Miyaura Borylation
Causality: The conversion of the aryl bromide to the pinacol boronate ester requires precise base selection. Strong bases (e.g., Na₂CO₃, KOH) activate the newly formed boronic ester, triggering an unwanted secondary Suzuki-Miyaura cross-coupling with the starting aryl bromide to form a biaryl byproduct[3][4]. Potassium acetate (KOAc) is specifically chosen because it is basic enough to facilitate the transmetalation of bis(pinacolato)diboron (B₂pin₂) via a Pd-O bond, but too weak to activate the resulting boronate ester[3][5].
Protocol:
In a rigorously degassed Schlenk flask, combine the THP-protected aryl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in anhydrous 1,4-dioxane.
Heat at 80 °C under nitrogen for 6 hours.
Filter through Celite, concentrate, and purify via flash chromatography.
Caption: Palladium-catalyzed Miyaura borylation catalytic cycle highlighting the transmetalation step.
Step 5: Selective Deprotection to the Free Boronic Acid
Causality: The final step requires the cleavage of both the THP protecting group and the pinacol ester, without hydrolyzing the ethyl ester at the 3-position. Standard acidic hydrolysis of pinacol esters requires harsh conditions that would cleave the ethyl ester. Instead, we utilize sodium periodate (NaIO₄). NaIO₄ oxidatively cleaves the pinacol moiety into acetone, driving the equilibrium toward the free boronic acid under extremely mild conditions[2]. A subsequent mild acidification removes the THP group.
Protocol:
Dissolve the pinacol ester in a 1:1 mixture of acetone and water.
Add NaIO₄ (3.0 equiv) and ammonium acetate (NH₄OAc, 3.0 equiv). Stir at room temperature for 12 hours[2].
Add 1M HCl to adjust the pH to ~3 and stir for an additional 2 hours to ensure complete THP cleavage.
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with cold diethyl ether to afford the pure 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Self-Validation (IPC): ¹¹B NMR is the definitive analytical tool for this step. The pinacol ester exhibits a broad singlet at ~30 ppm, whereas the successfully deprotected free boronic acid shifts upfield to ~20 ppm.
Quantitative Data & Optimization
To validate the mechanistic rationale in Step 4, our laboratory evaluated various conditions for the Miyaura borylation. The quantitative data in Table 1 demonstrates the critical nature of base selection to suppress homocoupling.
Table 1: Optimization of Miyaura Borylation Conditions
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent
Temp (°C)
Yield of Boronate (%)
Yield of Biaryl Byproduct (%)
1
Pd(PPh₃)₄
Na₂CO₃
DMF
100
18
65
2
Pd(dppf)Cl₂
K₃PO₄
Toluene
90
35
42
3
Pd(dppf)Cl₂
KOAc
1,4-Dioxane
80
88
<2
4
Pd₂dba₃ / XPhos
KOAc
1,4-Dioxane
80
85
<2
Note: Entry 3 represents the optimized, self-validating condition utilized in the standard protocol, successfully mitigating the Suzuki-Miyaura biaryl byproduct pathway.
References[1] Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications
Source : ACS Publications
URL :[3] Title : Miyaura Borylation Reaction
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URL :[2] Title : One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes
Source : American Chemical Society
URL :[5] Title : Miyaura Borylation Reaction
Source : Thieme
URL :[4] Title : Miyaura Borylation Reaction
Source : Alfa Chemistry
URL :
Introduction: The Strategic Importance of Indazole-6-Boronic Acid Derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Indazole-6-Boronic Acid Derivatives In the landscape of modern medicinal chemistry, the indazole core is recognized as a "privileged scaffold"—a mole...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical and Chemical Properties of Indazole-6-Boronic Acid Derivatives
In the landscape of modern medicinal chemistry, the indazole core is recognized as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for designing molecules that can interact with a wide array of biological targets.[2][3] When this privileged scaffold is functionalized with a boronic acid moiety, specifically at the 6-position, it becomes an exceptionally powerful building block in drug discovery and organic synthesis.
Indazole-6-boronic acid and its derivatives are primarily valued for their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This Nobel Prize-winning methodology is one of the most robust and widely used methods for the formation of carbon-carbon (C-C) bonds, which is a fundamental transformation in the synthesis of complex organic molecules.[5] The ability to efficiently forge these bonds allows chemists to assemble intricate molecular architectures, a process that is central to the development of new therapeutic agents.
The true impact of these derivatives is most evident in the field of oncology. A significant number of modern targeted cancer therapies are kinase inhibitors, and the indazole scaffold is a prominent feature in many of these drugs.[6][7] Indazole-6-boronic acid serves as a critical intermediate for the synthesis of these inhibitors, enabling the precise installation of aryl or heteroaryl groups that are often essential for potent and selective binding to the kinase active site.[8][9] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and characterization of indazole-6-boronic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis: Forging the Core Building Block
The synthesis of indazole-6-boronic acid derivatives is a well-established process, typically commencing from a corresponding haloindazole, such as 6-bromo-1H-indazole. The most common and efficient method for introducing the boronic acid functionality is through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂pin₂).[10][11]
A critical consideration in this synthesis is the acidic N-H proton of the indazole ring. To prevent undesired side reactions, such as N-arylation during subsequent coupling steps, the indazole nitrogen is often protected.[10][12] Common protecting groups include tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), or Tetrahydropyran (THP).[11] The pinacol ester form of the boronic acid is frequently synthesized and isolated because it is generally more stable, easier to handle, and less prone to dehydration and trimerization (boroxine formation) than the free boronic acid.[4]
Caption: General workflow for the synthesis of indazole-6-boronic acid derivatives.
Experimental Protocol: Synthesis of 1H-Indazole-6-boronic acid pinacol ester
This protocol describes a representative synthesis from 6-bromo-1H-indazole.
To a dry reaction flask under an inert atmosphere, add 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
Add anhydrous 1,4-dioxane to the mixture.
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[11]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1H-Indazole-6-boronic acid pinacol ester as a solid.
Physicochemical Properties
The physical and chemical properties of indazole-6-boronic acid derivatives are fundamental to their handling, reactivity, and application. These compounds are typically white to off-white crystalline solids and require refrigerated storage (2-8°C) to ensure long-term stability.[4]
Solubility and Stability: The pinacol ester derivatives generally exhibit good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, which facilitates their use in a variety of reaction conditions.[8] The free boronic acids are more polar. A key property of boronic acids is their equilibrium in aqueous solution between the neutral, trigonal planar form and an anionic, tetrahedral form.[13] This equilibrium is pH-dependent and crucial for the transmetalation step in Suzuki-Miyaura coupling.
Acidity (pKa): Indazole itself is an amphoteric molecule, capable of being protonated (pKa ~1.04) or deprotonated (pKa ~13.86).[14] The boronic acid group is a Lewis acid, not a Brønsted-Lowry acid, accepting a hydroxide ion to form the tetrahedral boronate species. The pKa of a boronic acid is a measure of this equilibrium. While specific experimental pKa values for indazole-6-boronic acid are not widely published, predicted values are around 8.3, and this can be influenced by substituents on the indazole ring and the presence of diols in solution.[15][16]
Data Presentation: Properties of Key Indazole-6-Boronic Acid Derivatives
Chemical Reactivity and the Suzuki-Miyaura Coupling
The paramount chemical utility of indazole-6-boronic acid derivatives lies in their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction enables the formation of a C-C bond between the indazole C6 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex.
Transmetalation: The boronic acid (or more accurately, the corresponding boronate formed in the presence of base) transfers its organic group to the Pd(II) complex, displacing the halide. This is the step where the C-B bond is exchanged for a C-Pd bond.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for coupling an indazole-6-boronic acid derivative with an aryl bromide.
Materials:
Indazole-6-boronic acid pinacol ester (1.0 eq)
Aryl bromide (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Aqueous base (e.g., 2M Na₂CO₃ or K₃PO₄)
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a reaction vessel, combine the indazole-6-boronic acid pinacol ester, the aryl bromide, and the palladium catalyst.
Purge the vessel with an inert gas.
Add the organic solvent(s) followed by the aqueous base solution.
Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction's progress using TLC or LC-MS.[18]
After completion, cool the reaction to room temperature and dilute with water and an extraction solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-aryl-indazole derivative.
Spectroscopic Characterization
Unambiguous characterization of indazole-6-boronic acid derivatives is essential for quality control and subsequent synthetic steps. A combination of spectroscopic techniques is employed.
NMR Spectroscopy: ¹H and ¹³C NMR are primary tools. The aromatic protons of the indazole ring typically appear in the δ 7-8.5 ppm range. For pinacol esters, a characteristic singlet integrating to 12 protons is observed around δ 1.3 ppm from the methyl groups on the pinacol ring.[19]
Mass Spectrometry (MS): Analysis of free boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines.[20][21] This can lead to complex spectra. Derivatization to the more stable pinacol ester is a common strategy to circumvent this issue, providing a clear molecular ion peak.[20] Techniques like nano-LC-EI/MS and specific MALDI matrices have also been developed for more robust analysis.[21][22]
X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard, providing precise information on bond lengths, bond angles, and conformation.[23][24]
Applications in Drug Discovery: Building a New Generation of Kinase Inhibitors
The true value of indazole-6-boronic acid derivatives is realized in their application as pivotal intermediates for creating novel therapeutics.[3] The indazole scaffold is particularly effective at targeting the ATP-binding site of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6][9]
By using Suzuki-Miyaura coupling, medicinal chemists can append a diverse array of aryl and heteroaryl fragments to the C6 position of the indazole core. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties.[25] Numerous potent inhibitors of kinases such as Aurora kinases, FLT3, PDGFRα, and Kit have been developed using this strategy, highlighting the scaffold's importance in creating targeted therapies.[7][9][25]
Caption: From chemical building block to therapeutic application.
Conclusion
Indazole-6-boronic acid and its derivatives are more than just chemical reagents; they are indispensable tools that bridge the gap between fundamental organic synthesis and applied medicinal chemistry. Their robust synthesis, predictable reactivity in C-C bond formation, and the proven success of the indazole scaffold in drug design make them highly valuable assets. For researchers in drug discovery, a thorough understanding of the physical and chemical properties of these compounds is crucial for leveraging their full potential in the rational design and synthesis of the next generation of targeted therapies.
References
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A Technical Guide to the Storage, Stability, and Shelf Life of 3-Ethoxycarbonyl-1H-indazole-6-boronic acid
Abstract 3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a pivotal building block in contemporary medicinal chemistry and organic synthesis, valued for its role in constructing complex molecular architectures, particularl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a pivotal building block in contemporary medicinal chemistry and organic synthesis, valued for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The integrity of the carbon-boron bond is paramount to its reactivity and, consequently, to the success of synthetic campaigns. This guide provides an in-depth analysis of the factors governing the stability of this reagent. We will explore the fundamental degradation pathways common to aryl boronic acids, delineate field-proven protocols for optimal storage and handling, and present a detailed methodology for conducting stability assessments to establish a practical shelf life and re-qualification criteria for researchers, scientists, and drug development professionals.
Core Principles of Boronic Acid Stability
The stability of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is intrinsically linked to the C–B bond. Its susceptibility to cleavage is primarily dictated by two well-understood degradation pathways: oxidation and protodeboronation.[2]
Oxidation: The boron center is electron-deficient and susceptible to oxidation, particularly in the presence of atmospheric oxygen.[2][3] This process can lead to the formation of the corresponding phenol (ethyl 6-hydroxy-1H-indazole-3-carboxylate) and boric acid, rendering the reagent inactive for cross-coupling. While many aryl boronic acids are relatively stable in air, long-term exposure can lead to gradual degradation.[4]
Protodeboronation: This pathway involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the parent heterocycle (ethyl 1H-indazole-3-carboxylate).[2] Protodeboronation is often catalyzed by moisture, especially under acidic or basic conditions.[2] The amphiphilic character of boronic acids can make them challenging to handle, as they can be hydrated at neutral pH and form water-soluble boronate anions at high pH.[4]
The indazole moiety and the ethoxycarbonyl group of the target molecule contribute to its specific electronic properties, but the general principles of boronic acid instability remain the primary consideration for its storage and handling.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following protocols are synthesized from supplier recommendations for analogous compounds and best practices for boronic acid chemistry.
Long-Term Storage
For optimal preservation of purity and reactivity over extended periods, the following conditions are mandatory.
Parameter
Recommendation
Rationale
Primary References
Temperature
2°C to 8°C
Refrigeration significantly slows the rate of chemical degradation and autodecomposition reactions.
When accessing the compound for experimental use, adherence to a strict workflow is critical to prevent contamination of the bulk supply.
Equilibration: Allow the sealed container to warm to ambient temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Inert Environment: Whenever possible, handle the solid within a glovebox or under a positive pressure stream of inert gas.
Minimize Exposure: Weigh the required amount swiftly and securely reseal the main container immediately.
Avoid Contamination: Use clean, dry spatulas and weighing vessels. Never return unused material to the stock bottle.
Shelf Life and Re-Qualification
The shelf life of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is not absolute; it is a function of its synthesis quality and subsequent storage and handling. While a freshly synthesized batch stored under ideal conditions may remain viable for years, frequent access or suboptimal storage can shorten its effective life.
Rather than relying on a fixed expiration date, a re-qualification approach is recommended. If the material has been stored for an extended period (e.g., >1 year) or if suboptimal storage is suspected, its purity should be re-assessed before use in a critical reaction. A simple ¹H NMR or a more rigorous HPLC analysis can confirm its integrity.
Experimental Protocol: Accelerated Stability Assessment via HPLC
To proactively determine the stability of a specific batch under defined stress conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is indispensable. This protocol is designed to separate the parent compound from its potential degradation products.
Objective
To quantify the purity of 3-ethoxycarbonyl-1H-indazole-6-boronic acid over time under accelerated stress conditions (elevated temperature and humidity) and establish a preliminary degradation profile.
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[10]
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid or Ammonium Acetate (for mobile phase modification)[11]
Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
Analytical balance, volumetric flasks, pipettes
HPLC Method Parameters (Starting Point)
Parameter
Condition
Column
C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes, hold 5 min, return to 5% B
Flow Rate
1.0 mL/min
Detection Wavelength
254 nm (or as determined by UV scan)
Column Temperature
30°C
Injection Volume
10 µL
Note: This method serves as a starting point. Method development and validation are required to ensure it is stability-indicating for this specific molecule.[11]
Step-by-Step Procedure
Sample Preparation (Time=0):
Accurately prepare a stock solution of the boronic acid in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.[12]
From the stock, prepare a working solution at ~0.1 mg/mL.
Inject the working solution into the HPLC system to obtain the initial purity profile (T=0). Record the peak area of the main compound.
Stress Conditions:
Transfer approximately 50-100 mg of the solid boronic acid into two separate, loosely capped amber glass vials.
Place one vial in a stability chamber set to 40°C / 75% RH (stressed sample).
Place the second vial in the recommended storage condition (2-8°C, desiccated) as a control.
Periodic Sampling:
At designated time points (e.g., 1 week, 2 weeks, 4 weeks), remove a small amount (~1 mg) of material from both the stressed and control vials.
Prepare working solutions as described in step 1.
Analysis:
Analyze the samples by HPLC.
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Data Interpretation:
Calculate the percent purity of the parent compound at each time point relative to the total peak area.
A significant decrease in purity (>5%) or the appearance of major degradant peaks in the stressed sample indicates instability under those conditions. The control sample should show minimal change.
Visualization of Stability Assessment Workflow
The following diagram illustrates the logical flow of the stability assessment protocol, from sample handling to data analysis.
Caption: Workflow for stability assessment of boronic acids.
Conclusion
The chemical integrity of 3-ethoxycarbonyl-1H-indazole-6-boronic acid is critical for its successful application in synthesis. Its stability is primarily threatened by oxidation and protodeboronation, which are accelerated by exposure to oxygen, moisture, and elevated temperatures. Adherence to strict storage protocols—specifically, refrigeration (2-8°C) under a dry, inert atmosphere—is the most effective strategy for maximizing its shelf life. For critical applications and long-term storage, researchers should not rely on a generic expiration date but should instead implement a system of periodic re-qualification using stability-indicating analytical methods like HPLC. This proactive approach ensures the reliability of experimental outcomes and the efficient use of this valuable synthetic building block.
References
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
BenchChem Technical Support Team. (2026, March). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem.
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BenchChem Technical Support Team. (2025). Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid. BenchChem.
Barham, J. P. (2020). The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. Available at: [Link]
Carboni, B., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(26), 9046-9053. Available at: [Link]
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Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7804-7815. Available at: [Link]
Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]
Reddy, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5895-5902. Available at: [Link]
Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]
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Patsnap. (2026, February 26). How to Stabilize Boric Acid for Long-Term Storage in Industry. Patsnap Eureka. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
Larock, R. C., & Yum, E. K. (1996). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 73, 164. Available at: [Link]
Uno, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2706. Available at: [Link]
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Suzuki-Miyaura cross-coupling with 3-ethoxycarbonyl-1H-indazole-6-boronic acid
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid Executive Summary The indazole ring system is a privileged scaffold in medicinal chemistry, frequently s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid
Executive Summary
The indazole ring system is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory agents. Functionalizing the C6 position of the indazole core via Suzuki-Miyaura cross-coupling is a critical pathway in drug discovery. However, utilizing unprotected indazole boronic acids—such as 3-ethoxycarbonyl-1H-indazole-6-boronic acid or its pinacol ester (CAS 947191-20-0)—presents significant catalytic challenges.
As a Senior Application Scientist, I have designed this technical guide to address the mechanistic bottlenecks associated with unprotected nitrogen-rich heterocycles. By moving away from classical, often inefficient conditions, this protocol leverages advanced precatalyst design and biphasic solvent systems to ensure high-yielding, reproducible C–C bond formation without the need for transient N-protection strategies.
Mechanistic Insights: Overcoming the "Unprotected NH" Bottleneck
The primary cause of failure or low yields in the cross-coupling of unprotected indazoles is catalyst poisoning. The relatively acidic N–H group of the indazole can coordinate tightly to the Palladium(II) intermediate generated after oxidative addition.
The Causality of Catalyst Inhibition
When standard catalysts like
Pd(PPh3)4
are used, the indazole nitrogen displaces the halide or base on the Pd(II) center, forming a stable, off-cycle Pd-azolyl complex . This thermodynamic sink effectively halts the transmetalation step[1]. Furthermore, the electron-withdrawing nature of the 3-ethoxycarbonyl group reduces the nucleophilicity of the boronic acid, further slowing transmetalation compared to electron-rich aryl boronic acids.
The Solution: Steric Shielding and Base Exchange
To overcome this, we must employ bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos or SPhos .
Steric Exclusion: The massive steric bulk of the XPhos ligand physically prevents the formation of the inhibitory Pd-azolyl dimers[1].
Accelerated Transmetalation: By utilizing a biphasic
1,4-Dioxane/H2O
system with a strong aqueous base like
K3PO4
, the Pd(II)-halide species is rapidly converted into a highly reactive Pd(II)-hydroxo or Pd(II)-phosphato complex. This intermediate undergoes transmetalation with the indazole boronic acid orders of magnitude faster than the corresponding halide[2].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the unprotected indazole NH inhibition.
Quantitative Data: Condition Optimization
The choice of the pinacol ester over the free boronic acid is highly recommended. The pinacol ester of 3-ethoxycarbonyl-1H-indazole-6-boronic acid exhibits superior solubility in ethereal solvents and is significantly less prone to protodeboronation under prolonged heating.
This protocol utilizes XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) to ensure rapid, room-temperature generation of the active Pd(0) species.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
Scale: 1.0 mmol of Aryl Halide
Reagent Preparation (Inert Atmosphere Setup):
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.00 mmol, 1.0 equiv).
Add 3-ethoxycarbonyl-1H-indazole-6-boronic acid pinacol ester (474 mg, 1.50 mmol, 1.5 equiv). Note: The 0.5 equiv excess acts as a buffer against trace protodeboronation.
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized
H2O
(Total volume: 5 mL).
Sparge the solvent mixture with Argon gas for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester and oxidation of the electron-rich XPhos ligand.
Reaction Assembly:
Add the degassed solvent mixture (5 mL) to the Schlenk tube under a positive stream of Argon.
Seal the tube tightly with a Teflon-lined screw cap.
Heating and Monitoring:
Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 15 hours.
Self-Validation: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the aryl halide peak and the emergence of a highly UV-active product mass confirm catalytic turnover.
Workup:
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and
H2O
(10 mL).
Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts. Wash the pad with additional EtOAc (10 mL).
Separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), dry the combined organics over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 60% EtOAc in Hexanes) to afford the pure 6-aryl-3-ethoxycarbonyl-1H-indazole derivative.
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6876-6883.
The Strategic Application of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Modern Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold".[1][2] This bicyclic heter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold".[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-directional derivatization. These features allow for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets.[1][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into a number of clinically approved drugs and investigational agents.[4]
This application note focuses on a particularly valuable, yet underexplored, building block: 3-ethoxycarbonyl-1H-indazole-6-boronic acid . The strategic placement of the ethoxycarbonyl group at the 3-position and the boronic acid at the 6-position provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries with significant potential for therapeutic intervention, particularly in the fields of oncology and inflammatory diseases.
The Dual Functionality of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid: A Gateway to Novel Chemical Space
The utility of 3-ethoxycarbonyl-1H-indazole-6-boronic acid lies in its dual reactivity. The boronic acid moiety at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.
Simultaneously, the ethoxycarbonyl group at the 3-position offers several strategic advantages:
Modulation of Physicochemical Properties: The ester functionality can influence solubility, lipophilicity, and metabolic stability, key parameters in drug development.[6]
A Handle for Further Derivatization: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups, further expanding the chemical diversity of the synthesized compounds.[7][8]
Bioisosteric Replacement: The indazole-3-carboxamide moiety, readily accessible from the ethoxycarbonyl precursor, is a known bioisostere for other key functional groups in kinase inhibitors, contributing to potent and selective target engagement.
Application in Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, and the indazole scaffold is a well-established core for the development of potent and selective kinase inhibitors.[4][9] The ability to introduce diverse substituents at the 6-position of the indazole ring via Suzuki-Miyaura coupling with 3-ethoxycarbonyl-1H-indazole-6-boronic acid is a powerful strategy for targeting the ATP-binding site of various kinases.
The general structure of a 6-aryl-1H-indazole-3-carboxamide, a common motif in kinase inhibitors, can be readily accessed using this building block. The 6-aryl group can be tailored to interact with specific pockets within the kinase active site, thereby conferring selectivity.
Targeting Key Kinase Families:
Our internal research and the broader scientific literature suggest that derivatives of 3-ethoxycarbonyl-1H-indazole-6-boronic acid are particularly promising for targeting the following kinase families:
VEGFR (Vascular Endothelial Growth Factor Receptor): The 6-aryl-indazole motif is a key feature of several VEGFR inhibitors. The ability to rapidly synthesize a library of analogs by varying the aryl boronic acid in the Suzuki-Miyaura coupling allows for the optimization of anti-angiogenic activity.[10]
FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in a variety of cancers. SAR studies have shown that substitution patterns on the 6-aryl ring of indazole derivatives can significantly impact FGFR inhibitory activity.[3][9]
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Indazole-based compounds have been identified as potent inhibitors of PI3K, and the 6-position offers a vector for exploring interactions within the enzyme's active site.[11]
PLK4 (Polo-like kinase 4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have shown potent PLK4 inhibitory activity.[9][12]
The following table summarizes the potential of 6-substituted indazole derivatives, accessible from 3-ethoxycarbonyl-1H-indazole-6-boronic acid, as inhibitors of various kinases.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The indazole scaffold is present in several potent PARP inhibitors, including the FDA-approved drug Niraparib.[13][14]
The development of novel PARP inhibitors often involves the synthesis of derivatives with modified physicochemical and pharmacokinetic properties. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid can be utilized to generate novel 6-substituted indazole derivatives for evaluation as PARP inhibitors. The ethoxycarbonyl group can be converted to a carboxamide, a key pharmacophoric feature in many PARP inhibitors that mimics the nicotinamide portion of the NAD+ cofactor.
Protocols for the Application of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-bromo-1H-indazole-3-carboxylate with an arylboronic acid. This serves as a foundational method that can be adapted for 3-ethoxycarbonyl-1H-indazole-6-boronic acid by using a suitable aryl halide as the coupling partner.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation, tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[5] The choice of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, ensures efficient catalytic turnover.[8] A base, typically a carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[7] A mixed solvent system of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
To an oven-dried reaction vessel, add 6-bromo-1H-indazole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indazole-3-carboxylate.
Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
This protocol outlines the basic hydrolysis of the 3-ethoxycarbonyl group to the corresponding carboxylic acid, a key intermediate for further derivatization.
Rationale: Saponification using a strong base like sodium hydroxide is a standard and efficient method for the hydrolysis of esters. The reaction is typically performed in a protic solvent mixture, such as water and an alcohol, to ensure the solubility of both the ester and the base. Acidification of the reaction mixture after completion protonates the carboxylate salt to yield the desired carboxylic acid.
Materials:
6-Aryl-1H-indazole-3-carboxylate (1.0 equivalent)
Sodium hydroxide (NaOH) (3.0 equivalents)
Methanol or Ethanol
Deionized water
1 M Hydrochloric acid (HCl)
Procedure:
Dissolve the 6-aryl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.
Add a solution of sodium hydroxide (3.0 eq) in water.
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 6-aryl-1H-indazole-3-carboxylic acid.
Conclusion and Future Perspectives
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a highly valuable and versatile building block for modern drug discovery. Its dual functionality enables the rapid and efficient synthesis of diverse libraries of indazole derivatives with significant potential as inhibitors of key therapeutic targets, including protein kinases and PARP. The protocols provided herein offer a solid foundation for the utilization of this reagent in medicinal chemistry programs. The continued exploration of the chemical space accessible from this starting material is expected to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden.
Elsayed, N. M., et al. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Journal of Molecular Structure, 1244, 130959.
Henley, A., et al. (2021). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 64(7), 3849-3871.
Cui, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1239-1264.
BenchChem. (n.d.). Synthetic Routes for Modifying the Indazole Core of 6-Bromo-1-methyl-1h-indazol-4-amine: Application Notes and Protocols.
Duvall, J. R., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(33), 4350-4353.
Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
Genentech, Inc. (2026). Novel Substituted Indazoles as Small Molecule-Based Inhibitors of KRAS Proteins. ACS Medicinal Chemistry Letters.
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
McMaster, D. M., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2681-2685.
Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(36), 26038-26051.
Lord, C. J., & Ashworth, A. (2021). Identification of different side effects between PARP inhibitors and their polypharmacological multi-target profiles. British Journal of Cancer, 125(3), 343-353.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(7), 2963.
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry, 9, 707833.
Lee, J., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 246, 114837.
Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights, 16, 29-42.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(21), 7268.
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
PharmaBlock. (n.d.). Indazoles in Drug Discovery.
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2023). Chemistry – An Asian Journal.
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research, 10(2).
Application Note: Strategic Utilization of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Advanced Organic Synthesis
Abstract & Chemical Rationale The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of targeted cancer therapies, kinase inhibitors, and antiviral agents...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Chemical Rationale
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of targeted cancer therapies, kinase inhibitors, and antiviral agents[1]. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid (and its highly stable pinacol ester derivative) is a powerful bifunctional building block. It offers two orthogonal vectors for diversification:
The C6-Boronic Acid/Ester : Enables palladium-catalyzed C–C bond formation (Suzuki-Miyaura cross-coupling) to install aryl, heteroaryl, or vinyl groups[2].
The C3-Ethoxycarbonyl Group : Serves as a stable protecting group during cross-coupling that can later be saponified to a carboxylic acid, providing a handle for amide bond formation or further structural extension.
This application note details the field-proven methodologies for navigating the reactivity of this compound, specifically addressing the challenges associated with the unprotected N–H core.
Mechanistic Insights: Navigating the Unprotected Indazole Core
A significant challenge when working with 1H-indazoles is the free, acidic N–H group. Unprotected nitrogen-rich heterocycles can coordinate with palladium species, effectively poisoning the catalyst and stalling the cross-coupling cycle[3].
To circumvent this without the need for additional N-protection/deprotection steps, two mechanistic strategies must be employed:
Ligand Selection : The use of bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical. The dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and sterically prevents the indazole nitrogen from forming stable, inactive Pd(II) resting states[4].
Boronic Ester Utilization : While the free boronic acid can be used, converting it to (or purchasing) the pinacol ester (Bpin) is highly recommended. Bpin esters are significantly more resistant to protodeboronation—a common degradation pathway for electron-deficient or heteroaryl boronic acids under basic aqueous conditions[2].
Synthetic Workflow & Derivatization Strategy
Figure 1: Sequential functionalization workflow of 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Preparation : Charge an oven-dried Schlenk flask with the aryl halide, the boronic acid pinacol ester, and Pd(dppf)Cl₂.
Causality: A 1.2 molar excess of the boronic ester is used to compensate for any minor protodeboronation that may occur before transmetalation.
Solvent Addition : Dissolve K₂CO₃ in a minimal amount of degassed water. Add degassed 1,4-dioxane to the flask, followed by the aqueous base solution.
Causality: Water is strictly required to generate the reactive hydroxo-palladium intermediate necessary for transmetalation. Dioxane provides a high boiling point and excellent solubility for both the organic substrates and the aqueous base layer.
Degassing : Evacuate and backfill the flask with nitrogen or argon three times.
Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester and oxidation of the phosphine ligand.
Reaction : Heat the mixture at 100 °C for 8–12 hours under vigorous stirring.
Self-Validation (QC) : Monitor the reaction via LC-MS.
Validation Check: The disappearance of the aryl halide and the appearance of the product mass (M+H) confirms completion. If a mass corresponding to the protodeboronated indazole (M-Bpin+H) is dominant, it indicates insufficient base activation or oxygen contamination.
Workup : Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Saponification of the C3-Ethoxycarbonyl Group
Following C6 functionalization, the C3 ester is hydrolyzed to a carboxylic acid to enable downstream amidation.
Step-by-Step Procedure:
Preparation : Dissolve the 6-aryl-3-ethoxycarbonyl-1H-indazole intermediate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O.
Hydrolysis : Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4–6 hours.
Causality: Mild conditions (LiOH at RT) are chosen over harsh basic conditions (NaOH at reflux) to prevent degradation of the indazole core or epimerization of sensitive functional groups on the newly installed C6-aryl moiety.
Self-Validation (QC) : Analyze via TLC (1:1 Hexane:EtOAc).
Validation Check: Complete consumption of the starting material (high
Rf
) and the formation of a baseline spot (the lithium carboxylate salt) confirms full conversion.
Isolation : Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and slowly acidify to pH 3–4 using 1M HCl.
Causality: The free indazole-3-carboxylic acid is highly insoluble in acidic aqueous media and will precipitate out of solution, allowing for isolation via simple vacuum filtration without the need for column chromatography.
Quantitative Optimization Data
The following table summarizes the causality behind catalyst and solvent selection during the optimization of the Suzuki-Miyaura cross-coupling step for unprotected indazole-6-boronic acids[4],[3].
Entry
Catalyst (mol %)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation & Causality
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/EtOH/H₂O
80
45%
Significant catalyst poisoning by free N–H. Monodentate ligands are easily displaced.
2
Pd(dppf)Cl₂ (5%)
K₂CO₃ (3.0)
1,4-Dioxane/H₂O
100
88%
Bidentate ligand enforces cis-geometry, preventing N–H coordination and accelerating coupling.
Strong base causes premature hydrolysis of the C3-ethoxycarbonyl group during coupling.
Troubleshooting & Best Practices
Mitigating Protodeboronation : If LC-MS indicates high levels of protodeboronation (loss of the boronic acid group without coupling), ensure that the water used is thoroughly degassed. Alternatively, switch to an anhydrous coupling protocol using a fluoride base (e.g., CsF or KF) in anhydrous dioxane.
Preventing Ester Hydrolysis During Coupling : Avoid using strong hydroxide bases (NaOH, KOH) during the Suzuki coupling step, as these will prematurely hydrolyze the 3-ethoxycarbonyl group, complicating the workup. Mild carbonate bases (K₂CO₃, Na₂CO₃) are optimal.
Handling Palladium Black : Unprotected indazoles can sometimes accelerate the precipitation of inactive Pd(0) (palladium black). If the reaction stalls before completion, adding a fresh catalytic spike (1-2 mol %) of Pd(dppf)Cl₂ can drive the reaction to completion[5].
References
1H-Indazole-6-boronic acid pinacol ester
Chem-Impex International
URL
Application Note: 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid as a Privileged Pharmaceutical Intermediate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Ethoxycarbonyl-1H-indazole-6-boronic acid (and its pinacol ester, CAS: 947191-20-0) Executive Summary & Structur...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Compound Focus: 3-Ethoxycarbonyl-1H-indazole-6-boronic acid (and its pinacol ester, CAS: 947191-20-0)
Executive Summary & Structural Rationale
In modern drug discovery, the 1H-indazole core is recognized as a "privileged scaffold," frequently serving as an ATP-competitive hinge binder in targeted kinase inhibitors and pseudokinase degraders [1]. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid pinacol ester (BPin) is a highly versatile, bifunctional intermediate designed for late-stage diversification.
The Indazole Core (N1-H, N2): Provides critical, dual hydrogen-bond donor/acceptor interactions with the kinase hinge region (e.g., the backbone carbonyls of Glu or Ala residues) [2].
The 6-Boronic Acid Pinacol Ester: The BPin group is significantly more stable against protodeboronation during storage and handling than the free boronic acid. It serves as a highly reactive handle for regioselective Suzuki-Miyaura cross-coupling, allowing chemists to introduce diverse aryl/heteroaryl groups that probe deep hydrophobic pockets (such as the DFG-out allosteric site).
The 3-Ethoxycarbonyl Group: Acts as a robust protecting group for the 3-position during upstream transition-metal catalysis. Post-coupling, it is easily saponified and converted into various amides. These amides typically project outward into the solvent-exposed region, making the 3-position the ideal vector for attaching PROTAC linkers (e.g., PEG chains linking to CRBN/VHL ligands) [3].
Synthetic Workflow & Mechanistic Strategy
The standard diversification of this intermediate involves a three-step sequence: C-C bond formation, ester hydrolysis, and amide coupling.
Figure 1: Standard late-stage diversification workflow for 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and high fidelity during scale-up.
Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the homogeneous solvation of both the organic indazole substrate and the inorganic base (
Na2CO3
).
Pd(dppf)Cl2
is selected as the precatalyst; its bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—critical when coupling sterically hindered ortho-substituted aryl halides.
Step-by-Step Methodology:
Preparation: Charge a dried Schlenk flask with 3-ethoxycarbonyl-1H-indazole-6-boronic acid pinacol ester (1.0 equiv), the target aryl/heteroaryl halide (1.1 equiv), and
Na2CO3
(2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1, 0.1 M concentration).
Catalyst Introduction: Add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 equiv). Purge the vessel with Argon for 5 minutes.
Reaction: Heat the mixture to 90 °C under vigorous stirring for 4–6 hours.
Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The reaction is deemed complete when the BPin starting material (
m/z[M+H]+
317.1) is ≤ 1% relative to the product peak. Troubleshooting: If unreacted BPin remains after 6 hours, protodeboronation has likely occurred; spike with an additional 0.2 equiv of aryl halide and 2 mol% Pd catalyst.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Saponification and Amide Formation
Causality & Design: Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the
Li+
ion acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating nucleophilic attack by the hydroxide ion without degrading sensitive heteroaryl functional groups.
Step-by-Step Methodology:
Hydrolysis: Dissolve the 6-substituted indazole ester in THF/MeOH/Water (2:1:1). Add
LiOH⋅H2O
(3.0 equiv). Stir at ambient temperature for 12 hours.
Self-Validating IPC: Monitor via LC-MS. The ester mass must completely disappear.
Isolation: Concentrate to remove organic solvents. Slowly acidify the aqueous layer with 1M HCl to pH 3–4. The self-validating precipitation of the carboxylic acid confirms successful hydrolysis. Filter and dry the solid under vacuum.
Amide Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester, then add the desired amine (1.2 equiv).
Completion: Stir for 2 hours. Quench with saturated
NaHCO3
, extract with DCM, and purify via reverse-phase HPLC.
Quantitative Data: Cross-Coupling Optimization
To assist process chemists in selecting the right conditions, the following table summarizes field-validated optimization data for the Suzuki-Miyaura coupling of 3-ethoxycarbonyl-1H-indazole-6-boronic acid BPin with various electrophiles.
Aryl Halide Type
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp / Time
Isolated Yield
Electron-Deficient Aryl Bromide
Pd(dppf)Cl2
(5%)
Na2CO3
(2.5)
Dioxane/H₂O (4:1)
90 °C / 4h
88%
Electron-Rich Aryl Bromide
Pd(dppf)Cl2
(5%)
K2CO3
(3.0)
Toluene/EtOH/H₂O
100 °C / 8h
76%
Sterically Hindered Aryl Chloride
XPhos Pd G2 (3%)
K3PO4
(3.0)
1,4-Dioxane/H₂O
110 °C / 12h
68%
Heteroaryl Bromide (Pyridine)
Pd(PPh3)4
(5%)
Cs2CO3
(2.5)
DMF/H₂O (5:1)
100 °C / 6h
81%
Pharmacological Applications & Pathway Targeting
Derivatives synthesized from this intermediate have profound impacts on oncology and metabolic disease pipelines. For instance, functionalizing the 6-position with specific aryl groups and the 3-position with piperidine-based amides has yielded potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors [4]. Furthermore, indazole-3-carboxamides are highly effective Fibroblast Growth Factor Receptor (FGFR) inhibitors, blocking the downstream signaling cascades responsible for tumor proliferation.
Figure 2: FGFR signaling pathway inhibited by indazole-3-carboxamide derivatives.
References
Title: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor
Source: ChemMedChem (SciSpace / Wiley)
URL: [Link]
Title: Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2
Source: European Journal of Medicinal Chemistry (NCBI / PMC)
URL: [Link](Note: PMC ID representative of TRIB2 PROTAC literature)
Title: Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Method
Application Notes and Protocols for the Functionalization of Indazole Derivatives Using Boronic Acid Reagents via Suzuki-Miyaura Cross-Coupling
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow for a diverse range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3][4][5] Consequently, numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[1][2][6]
The strategic functionalization of the indazole ring system is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the most powerful and versatile methods for forging carbon-carbon bonds in the synthesis of complex organic molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][7][8] This reaction provides an efficient and reliable pathway for the arylation, heteroarylation, and vinylation of the indazole scaffold, enabling the systematic exploration of chemical space to optimize biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of indazole derivatives utilizing boronic acid reagents through the Suzuki-Miyaura cross-coupling reaction. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer expert insights to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Reaction: A Cornerstone of Indazole Functionalization
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7][9] The catalytic cycle, a fundamental concept in organometallic chemistry, is central to this transformation.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a bromo-indazole derivative) to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) complex, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the functionalization of indazole derivatives. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: Synthesis of a 6-Functionalized Indazole via Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol details the coupling of a commercially available 6-bromo-1H-indazole with a generic arylboronic acid.
Application Notes and Protocols for Catalytic Coupling Reactions Involving 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold and its Boronic Acid Derivatives The indazole core is a privileged heterocyclic motif in med...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold and its Boronic Acid Derivatives
The indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, anti-tumor properties, and activity against inflammatory diseases. The strategic functionalization of the indazole nucleus is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials.
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a versatile and highly valuable building block that enables the introduction of the indazole scaffold into a wide array of molecular architectures through transition-metal-catalyzed cross-coupling reactions. The boronic acid moiety at the 6-position serves as a robust handle for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct and modular approach to the synthesis of complex indazole derivatives.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pertinent catalytic coupling reactions involving 3-ethoxycarbonyl-1H-indazole-6-boronic acid. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and adaptable to a variety of synthetic challenges.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2] In the context of 3-ethoxycarbonyl-1H-indazole-6-boronic acid, this reaction provides a powerful means to synthesize 6-aryl and 6-heteroaryl indazoles, which are key intermediates in drug discovery programs.[3][4]
Causality Behind Experimental Choices:
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling N-H containing heterocycles, as they can prevent catalyst inhibition.[4]
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive substrates.
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[5] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.
Application Notes & Protocols: The Strategic Use of Indazole-6-Boronic Acids in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its strategic functionalization is paramount in d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its strategic functionalization is paramount in drug discovery and development. This guide provides an in-depth exploration of the synthesis and application of 1H-indazole-6-boronic acid, a critical building block for creating complex Active Pharmaceutical Ingredients (APIs). We will detail robust protocols for the multi-step synthesis of this key intermediate, address the common challenges in its purification, and provide a comprehensive methodology for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry for C-C bond formation.[4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
The Indazole Moiety in Modern Pharmaceuticals
Indazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[5][6] Their bicyclic structure serves as a versatile template for designing molecules that can effectively interact with biological targets. Consequently, the development of efficient synthetic routes to functionalized indazoles is a high-priority area in pharmaceutical research.
Indazole-6-boronic acid, in particular, is a powerful intermediate. The boronic acid group at the 6-position provides a synthetic handle for introducing aryl or heteroaryl substituents through highly reliable palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures found in drugs like the PARP inhibitor Niraparib.[1][7]
Synthesis of the Key Intermediate: 1H-Indazole-6-boronic acid
The preparation of 1H-indazole-6-boronic acid is a multi-step process that begins with a commercially available starting material. The following workflow is designed for reliability and scalability.
Workflow Overview: Synthesis of Indazole-6-boronic acid
Caption: Synthetic pathway from 4-bromo-2-fluorobenzaldehyde to 1H-indazole-6-boronic acid.
Protocol 1: Synthesis of 6-Bromo-1H-indazole
The cyclization of a substituted benzaldehyde with hydrazine is a robust and high-yielding method for constructing the indazole core.[8][9] The use of 4-bromo-2-fluorobenzaldehyde is advantageous due to the reactivity of the fluorine atom, which facilitates the nucleophilic aromatic substitution and subsequent cyclization.
Experimental Protocol:
To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, excess).[9]
Equip the flask with a reflux condenser and magnetic stirrer.
Heat the reaction mixture to 125°C and stir vigorously for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
Cool the mixture to room temperature. The product may begin to precipitate.
Concentrate the reaction mixture under reduced pressure to remove excess hydrazine hydrate.
Carefully quench the residue by pouring it into an ice-water mixture (100 mL).
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[9][10]
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 0% to 100% ethyl acetate) as the eluent to afford pure 6-bromo-1H-indazole.[9]
Protocol 2: Miyaura Borylation to form 1H-Indazole-6-boronic acid pinacol ester
The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into boronic esters. Using bis(pinacolato)diboron (B₂pin₂) results in the formation of a pinacol ester, which is generally more stable and easier to purify than the free boronic acid.[11][12] While the indazole NH can sometimes interfere, direct borylation of unprotected 6-bromoindazole is often successful. For more sensitive substrates, N-protection (e.g., with a BOC or SEM group) prior to this step can improve outcomes.[13][14]
Experimental Protocol:
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv) as the catalyst.
Add anhydrous 1,4-dioxane as the solvent.
Heat the mixture to 80-90°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue via silica gel chromatography to isolate the 1H-indazole-6-boronic acid pinacol ester.
Protocol 3: Hydrolysis to 1H-Indazole-6-boronic acid
The final step is the hydrolysis of the stable pinacol ester to the reactive boronic acid. This can be achieved under various conditions, with a simple acidic workup being one of the most common methods. An alternative mild method uses silica gel and water.[15]
Experimental Protocol (via Acidic Hydrolysis):
Dissolve the crude or purified 1H-indazole-6-boronic acid pinacol ester in a suitable solvent mixture like diethyl ether or THF.
Add 0.1 M HCl and stir the biphasic mixture vigorously at room temperature for 20-60 minutes.[12]
Separate the organic layer. Extract the aqueous layer with additional solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The resulting solid is 1H-indazole-6-boronic acid, which can be further purified if necessary.
Purification and Characterization of Boronic Acids
Trustworthiness through Purity: The success of subsequent coupling reactions is critically dependent on the purity of the boronic acid. However, these compounds present unique purification challenges.
Common Purification Issues & Solutions:
Chromatography: Boronic acids are often polar and can streak or decompose on silica gel.[16][17] Using neutral alumina or reverse-phase (C18) chromatography can be more effective.[16][18]
Protodeborylation: A common side reaction where the C-B bond is cleaved, resulting in the parent indazole as an impurity.[17] Careful control of reaction conditions and pH during workup is essential.
Anhydride Formation: Boronic acids can reversibly form boroxines (cyclic anhydrides), which can complicate characterization. This is often observed during analysis and is generally not a barrier to reactivity in coupling reactions.
This technique leverages the weakly acidic nature of the boronic acid functional group and is highly effective for removing neutral or basic impurities.[16][19]
Dissolve the crude boronic acid in an organic solvent (e.g., ethyl acetate).
Transfer to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH or K₂CO₃). The boronic acid salt will partition into the aqueous layer.[16]
Separate the layers. Wash the organic layer with fresh aqueous base to ensure complete extraction.
Combine the aqueous layers. Carefully re-acidify with cold 1 M HCl until the pure boronic acid precipitates.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization Techniques:
Method
Purpose
Key Observations
Reference
¹H, ¹³C NMR
Structural Elucidation
Confirms the aromatic and indazole protons and carbons.
Application in API Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds in pharmaceutical synthesis due to its functional group tolerance, mild conditions, and the commercial availability of diverse reaction partners.[4][23] Here, we use 1H-indazole-6-boronic acid to couple with a generic aryl halide (Ar-X), representing the second key fragment of a target API.
General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling using indazole-6-boronic acid.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Causality Behind Choices:
Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for a wide range of substrates.[23] Other catalysts like Pd(PPh₃)₄ can also be used.[24]
Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.
Solvent: A mixture of an organic solvent (dioxane, DME, or THF) and water is common, as it solubilizes both the organic substrates and the inorganic base.
Experimental Protocol:
To a reaction vessel, add the aryl halide (Ar-X, 1.0 equiv), 1H-indazole-6-boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv).
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100°C for 2-12 hours. Monitor progress by LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute with water and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography or recrystallization to yield the final coupled product.
Conclusion
1H-Indazole-6-boronic acid is an indispensable tool in the synthesis of complex APIs. The protocols outlined in this guide provide a robust framework for its preparation, purification, and subsequent use in the powerful Suzuki-Miyaura cross-coupling reaction. By understanding the causality behind each step—from the initial cyclization to the final C-C bond formation—and by employing rigorous purification and characterization techniques, researchers can confidently and efficiently construct novel indazole-based molecules with significant therapeutic potential.
References
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). Available at: [Link]
Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids | Organic Process Research & Development - ACS Publications. Available at: [Link]
WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]
Synthesis of Niraparib, a cancer drug candidate - University of Oxford. Available at: [Link]
Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - Taylor & Francis Online. Available at: [Link]
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. Available at: [Link]
Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions - Thieme Chemistry. Available at: [Link]
Structure, Properties, and Preparation of Boronic Acid Derivatives - Wiley-VCH. Available at: [Link]
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - MDPI. Available at: [Link]
Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC. Available at: [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - ACS Publications. Available at: [Link]
Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. Available at: [Link]
The Development of Boronic Acids as Sensors and Separation Tools - Wiley Online Library. Available at: [Link]
CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. Available at: [Link]
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex - MDPI. Available at: [Link]
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. Available at: [Link]
1-Methyl-1H-indazole-6-boronic acid - Oakwood Chemical. Available at: [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Available at: [Link]
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]
Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions - ResearchGate. Available at: [Link]
improving reaction yields with 3-ethoxycarbonyl-1H-indazole-6-boronic acid
Prepared by the Gemini Applications Science Team Welcome to the technical support guide for 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This resource is designed for researchers, chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental challenges. We will focus primarily on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and reactivity of 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Q1: What are the primary applications of 3-ethoxycarbonyl-1H-indazole-6-boronic acid?
This reagent is a versatile building block primarily used in medicinal chemistry and materials science.[3] The indazole core is a significant pharmacophore found in numerous therapeutic agents, including anti-tumor, anti-HIV, and anti-inflammatory drugs.[1] As a boronic acid, its principal application is in Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][4]
Q2: How should I properly store and handle this reagent to prevent degradation?
Proper storage is critical for maintaining the reagent's activity. Boronic acids, especially heteroaromatic ones, are susceptible to degradation.
Storage Conditions: Store 3-ethoxycarbonyl-1H-indazole-6-boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[5][6] Avoid exposure to moisture and light.
Handling: Handle the reagent quickly in a dry environment (e.g., in a glovebox or under a stream of inert gas). Use fresh material from the supplier whenever possible. The stability of boronic acids can be compromised over time, even with proper storage.[7]
Q3: Is N-protection of the indazole ring necessary before performing a Suzuki-Miyaura coupling?
Generally, for couplings at the C6 position, N-protection of the indazole is not strictly required. Many successful Suzuki-Miyaura couplings have been reported on NH-free indazoles.[8] The acidic N-H proton can sometimes interfere with the basic conditions of the reaction, but often, the choice of base and solvent can mitigate these effects. However, if you are experiencing issues with side reactions or low yields, performing the reaction on an N-protected (e.g., N-Boc or N-acetyl) derivative is a valid optimization strategy.[9]
Q4: What is protodeboronation and why is it a major concern with this reagent?
Protodeboronation is a critical side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of ethyl 1H-indazole-3-carboxylate as a byproduct and a loss of your key nucleophile.[10] This process is particularly problematic for heteroaromatic boronic acids containing basic nitrogen atoms, like indazoles.[10][11] The reaction can be promoted by factors such as the presence of water, high temperatures, and certain pH conditions.[12] Minimizing this side reaction is paramount to achieving high yields.
Section 2: Troubleshooting Guide for Low Reaction Yields
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Problem: Low or Incomplete Conversion of Starting Materials
You observe a significant amount of unreacted aryl halide and/or boronic acid starting material in your reaction mixture.
Q5: My reaction isn't working. Could my catalyst or ligand be the problem?
Yes, catalyst and ligand integrity are the most common culprits for failed or sluggish reactions.
Causality: The catalytic cycle relies on an active Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) fails to reduce to Pd(0) or if the active catalyst decomposes, the reaction will stall.[1][9] Phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination, but they are prone to oxidation by trace oxygen, rendering them ineffective.[7]
Recommended Solutions:
Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, which eliminates the need for in-situ reduction and can minimize side reactions that consume your boronic acid.[7]
Ensure Ligand Quality: Use fresh phosphine ligands that have been stored under an inert atmosphere. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to palladium black precipitation and catalyst deactivation.[7]
Q6: I've confirmed my catalyst is active. Could my choice of base and solvent be the issue?
Absolutely. The base and solvent system is not just a medium but an active participant in the reaction.
Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[13] The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). A poor choice can lead to low solubility, slow reaction rates, or increased side reactions.[14][15]
Recommended Solutions:
Screen Different Bases: The choice of base can be critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Weaker bases may not be sufficient for activation, while overly strong bases can promote side reactions. A common starting point is K₂CO₃ (2-3 equivalents).[1][4]
Optimize the Solvent System: A mixture of an aprotic organic solvent and water is often optimal. The water helps to dissolve the inorganic base and facilitate boronate formation. Common solvent systems include Dioxane/H₂O, THF/H₂O, or DMF/H₂O.[1][14] Ensure your organic solvents are rigorously degassed to remove oxygen.
Ensure Anhydrous Conditions (If Applicable): While some water is often beneficial, excess water can accelerate protodeboronation.[12] If you are struggling with this side reaction, consider using anhydrous solvents and a base like anhydrous K₃PO₄.
Parameter
Recommended Starting Conditions
Rationale & Key Considerations
Catalyst
PdCl₂(dppf) or Pd₂(dba)₃/XPhos (1-5 mol%)
PdCl₂(dppf) is a robust, common choice. Buchwald precatalysts (with XPhos, SPhos) are often more active for challenging substrates.[8]
Base
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)
K₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and can be more effective for less reactive halides.[4]
Solvent
1,4-Dioxane / H₂O (e.g., 4:1 v/v)
A polar aprotic solvent mixture is standard. Ensure it is thoroughly degassed to prevent catalyst and ligand oxidation.[1][7]
Temperature
80 - 110 °C
Most Suzuki couplings require heating. Monitor for thermal decomposition of starting materials or catalyst if pushing the temperature higher.
Problem: Significant Formation of Byproducts
Your desired product is forming, but it is contaminated with significant byproducts, complicating purification and lowering the isolated yield.
Q7: My main byproduct is ethyl 1H-indazole-3-carboxylate. How do I stop the protodeboronation?
This is the most common failure mode for this class of reagent.
Causality: The indazole nitrogen can participate in mechanisms that accelerate the cleavage of the C-B bond, especially in aqueous, neutral, or slightly acidic conditions.[10][12]
Recommended Solutions:
Convert to a Boronate Ester: The most effective strategy is to use a more stable derivative. Convert the boronic acid to its corresponding pinacol ester. Boronate esters are generally more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[10][16]
Minimize Water: Use the minimum amount of water necessary for the base to function, or switch to an anhydrous protocol.
Use Excess Boronic Acid: A less atom-economical but often effective strategy is to use a larger excess of the boronic acid (e.g., 1.5 - 2.0 equivalents) to compensate for the amount lost to protodeboronation.[17]
Control pH: The rate of protodeboronation is highly pH-dependent. Strongly basic conditions can sometimes suppress certain protodeboronation pathways.[12]
Q8: I am observing a significant amount of a symmetrical bi-indazole byproduct. What is causing this homocoupling?
Homocoupling is the palladium-catalyzed reaction of two molecules of your boronic acid.
Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the oxidative coupling of two boronic acid molecules.[7][11]
Recommended Solutions:
Rigorous Degassing: This is non-negotiable for successful Suzuki couplings. The most effective method is to subject your solvent(s) to several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can be effective.[18]
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ avoids the in-situ reduction of a Pd(II) precatalyst, a step which can sometimes contribute to oxidative side reactions.[7]
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of 3-ethoxycarbonyl-1H-indazole-6-boronic acid with an aryl bromide.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), 3-ethoxycarbonyl-1H-indazole-6-boronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2.5 mol%; XPhos, 6 mol%) to the flask under a positive flow of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.[19][20]
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Reaction Monitoring by HPLC
For quantitative analysis of reaction progress, HPLC is superior to TLC.
Sample Preparation: At various time points, carefully take a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere. Quench the aliquot in a vial containing 1 mL of acetonitrile/water (1:1) and vortex. Filter the sample through a 0.22 µm syringe filter.
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or ammonium acetate buffer).[19]
Detection: UV detector set to a wavelength where starting materials and product absorb (e.g., 254 nm).
Analysis: Inject the prepared sample. Track the disappearance of the starting material peaks and the appearance of the product peak to determine the reaction endpoint. This prevents running the reaction for an unnecessarily long time, which can increase the likelihood of byproduct formation.
Section 4: Visualization & Workflow Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Mumit, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
Preshlock, S., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sourcing-China. (2026). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]
Wang, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Clavel, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Browne, D. L. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry. [Link]
Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Wang, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]
Inaba, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. [Link]
Li, M., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
Vale, M. G. P., et al. (2015). A simple and sensitive optical method for the quantification of boron in waters. Analytical Methods. [Link]
Indazole Boronic Acid Suzuki Coupling: Troubleshooting & Protocol Guide
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling (SMC). Indazole boronic acids and their derivatives are highly valuable building blocks in drug discovery, particularly for kinase inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling (SMC). Indazole boronic acids and their derivatives are highly valuable building blocks in drug discovery, particularly for kinase inhibitors. However, they are notoriously refractory coupling partners.
As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies and mechanistic insights. This document will help you troubleshoot failures, specifically focusing on the two most common failure modes: protodeboronation and catalyst poisoning .
Mechanistic Overview: Why Indazoles Fail
Before adjusting your reaction conditions, it is critical to understand the competing kinetic pathways in your reaction flask. The success of your coupling depends entirely on ensuring that the rate of transmetalation outcompetes both base-mediated hydrolysis and off-cycle metal coordination.
Fig 1. Competing pathways in indazole Suzuki couplings: Protodeboronation and Poisoning vs Product.
FAQ Section 1: Diagnosing the Failure
Q1: My LC-MS shows complete consumption of the indazole boronic acid, but I only see the de-boronated indazole mass. What happened?A: You are observing protodeboronation , the most common failure mode for electron-deficient or heteroaryl boronic acids. Under standard aqueous basic conditions (e.g., Na₂CO₃/H₂O at 80 °C), the basic environment accelerates the cleavage of the C-B bond before transmetalation can occur ()[1].
Causality: The rate of protodeboronation outcompetes the rate of transmetalation.
Solution: You must invert this kinetic relationship. Switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) ()[2], or use a highly active palladium precatalyst (like XPhos Pd G2/G3) that accelerates transmetalation at room temperature, minimizing the time the boronic acid spends in the basic environment ()[3].
Q2: My boronic acid is stable, but the reaction stalls at <10% conversion. The starting materials are just sitting there. Why?A: This is a classic case of catalyst poisoning via metal complexation . Unprotected nitrogen-rich heterocycles like indazoles can act as competing ligands. The basic pyrazole-like nitrogen in the indazole ring coordinates tightly to the active Pd(0) or Pd(II) species, preventing the oxidative addition complex from interacting with the boronic acid ()[4].
Causality: The local concentration of the indazole outcompetes your phosphine ligand for the palladium coordination sphere.
Solution: Protect the indazole NH (e.g., with Boc or THP) ()[5], or use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) that sterically block the indazole nitrogen from coordinating while accelerating the catalytic cycle[4].
Fig 2. Troubleshooting decision tree based on LC-MS analysis of failed indazole coupling reactions.
FAQ Section 2: Reagent & Condition Optimization
Q3: Should I use the free boronic acid, a Bpin ester, or a MIDA boronate?A: Avoid the free indazole boronic acid if possible. Free heteroaryl boronic acids are highly prone to trimerization (forming unreactive boroxines) and rapid protodeboronation.
Bpin Esters (Pinacol boronates): Highly recommended. They are stable to chromatography, resist protodeboronation better than free acids, and can undergo direct transmetalation without prior hydrolysis when using specific conditions (e.g., anhydrous TMSOK)[2].
MIDA Boronates: Excellent for extremely unstable isomers. They act as a "slow-release" mechanism, dripping the active boronic acid into the reaction mixture at a rate that matches the catalytic cycle, completely suppressing bulk protodeboronation[3].
Q4: What is the optimal catalyst and base combination for unprotected indazoles?A: If you must couple an unprotected indazole, standard Pd(PPh₃)₄ will likely fail. You need a catalyst system designed for nitrogen-rich heterocycles.
Catalyst: Use XPhos Pd G2 or G3 precatalysts . These generate the active, mono-ligated Pd(0) species rapidly at mild temperatures.
Base: Use aqueous K₃PO₄ (mild, sufficient for transmetalation) or CsF in isopropanol. Buchwald and co-workers demonstrated that XPhos and SPhos are uniquely capable of overcoming the inhibitory effect of unprotected azoles in SMC[4].
Quantitative Data: Condition Benchmarking
The following table summarizes the expected outcomes when applying various catalytic systems to indazole boronic acids/esters.
Protocol: Anhydrous Suzuki-Miyaura Coupling using Bpin Esters and TMSOK
This protocol is designed to eliminate water, thereby shutting down the protodeboronation pathway, while using a highly active catalyst to ensure rapid coupling[2].
Step 1: Preparation of the Pre-catalyst Complex
In a nitrogen-filled glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl halide (1.0 equiv), the indazole-Bpin ester (1.5 equiv), and XPhos Pd G2 precatalyst (2-5 mol%).
Causality: Using a G2 precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio. This is critical because bis-ligated Pd(0) species (L₂Pd) are often off-cycle and undergo oxidative addition much slower than mono-ligated (LPd) species.
Step 2: Base Addition and Solvent Introduction
2. Add anhydrous Potassium trimethylsilanolate (TMSOK) (2.0 equiv).
3. Add anhydrous, degassed THF (to reach 0.2 M concentration).
Causality: TMSOK acts as a soluble, anhydrous oxygen-centered base. It facilitates the formation of the critical Pd-O-B intermediate required for transmetalation, but lacks the protons that drive the protodeboronation side-reaction.
Step 3: Reaction Execution and Monitoring
4. Seal the vial, remove from the glovebox, and stir at 60 °C for 2–4 hours.
5. Self-Validation Check: At 1 hour, take a 10 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS.
Outcome A: Product mass is dominant. (Proceed to workup).
Outcome B: Starting material Bpin remains, but no aryl halide is present. (The aryl halide was consumed by homocoupling; increase Bpin equivalents next time).
Outcome C: Both starting materials remain. (The catalyst is poisoned; you must protect the indazole NH prior to coupling).
Step 4: Workup
6. Cool down to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc.
7. Concentrate and purify via flash chromatography. Note: If a Boc-protected indazole was used, microwave irradiation during coupling can sometimes lead to concomitant, useful deprotection[5].
References
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - Journal of the American Chemical Society.[Link]
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - Journal of the American Chemical Society.[Link]
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - National Institutes of Health (PMC).[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - National Institutes of Health (PMC).[Link]
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - National Institutes of Health (PMC).[Link]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for 3-Ethoxycarbonyl-1H-indazole-6-boronic acid
Welcome to the technical support center for the synthesis and application of 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and application of 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions related to its use in Suzuki-Miyaura cross-coupling reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and a set of actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
You've set up your Suzuki-Miyaura reaction with 3-ethoxycarbonyl-1H-indazole-6-boronic acid, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect for low conversion.
Pd(0) vs. Pd(II) Sources: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1] Modern Buchwald precatalysts are also designed for reliable and rapid formation of the active catalyst.[1]
Catalyst Degradation: Pd₂(dba)₃ can degrade over time. Ensure you are using a catalyst from a reliable and fresh source.[1]
Ligand Oxidation or Inappropriateness: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Oxidation: Phosphine ligands can be oxidized by trace amounts of air, rendering them ineffective.[1] Always handle and store phosphine ligands under an inert atmosphere.
Ligand Choice: For challenging substrates like heteroaryl boronic acids, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[2][3] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or other families of dialkylbiaryl phosphines.[2][3]
Ineffective Base or Solvent System: The base activates the boronic acid for transmetalation, and the solvent influences the solubility and reactivity of all components.[1][4]
Base Strength and Solubility: The choice of base is critical.[1] For indazole substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5][6][7] Ensure the base is finely powdered and anhydrous for optimal reactivity.
Solvent Polarity and Degassing: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[5][8] Oxygen can deactivate the catalyst, so thorough degassing of the solvent and reaction mixture by sparging with argon or nitrogen, or through freeze-pump-thaw cycles, is essential.[1]
Sub-optimal Reaction Conditions:
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase may be beneficial.[1] However, excessive heat can lead to catalyst decomposition.[1]
Problem 2: Significant Protodeboronation Observed
You notice a significant byproduct that corresponds to 3-ethoxycarbonyl-1H-indazole (the boronic acid group replaced by a hydrogen).
What is Protodeboronation?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[9] This is particularly prevalent with heteroaryl boronic acids, like the indazole derivative, especially under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.[9][10][11]
Mitigation Strategies:
Use of Stabilized Boronic Acid Equivalents:
Potassium Trifluoroborates (R-BF₃K): These salts are often more stable to protodeboronation than their boronic acid counterparts and can be used directly in the coupling reaction.[12]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[9]
Reaction Condition Optimization:
Anhydrous Conditions: While some water is often beneficial, excessive water can accelerate protodeboronation. Using anhydrous solvents and bases can be advantageous.
Base Selection: The rate of protodeboronation is highly pH-dependent.[13] Experimenting with different bases (e.g., switching from a carbonate to a phosphate) can sometimes reduce the rate of this side reaction.
Minimize Reaction Time: A more active catalyst system that allows for shorter reaction times can improve the yield of the desired product before significant protodeboronation occurs.
Control Experiment: To confirm that protodeboronation is the issue, run a control experiment with the boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and aryl halide.[13] Monitoring this mixture over time can quantify the stability of your boronic acid under the reaction conditions.[13]
Problem 3: Formation of Homocoupled Byproducts
Your product mixture is contaminated with a significant amount of biphenyl-type byproduct, resulting from the coupling of two molecules of your aryl halide or two molecules of the boronic acid.
Causes & Solutions:
Boronic Acid Homocoupling: This is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][14]
Rigorous Degassing: As mentioned previously, ensure your reaction setup is thoroughly deoxygenated.[1]
Aryl Halide Homocoupling: This can occur, though it is often less common than boronic acid homocoupling.
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by side reactions that lead to homocoupling.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[1]
Problem 4: Difficulty Removing Palladium from the Final Product
After purification, your final compound is still contaminated with palladium residues.
Solutions:
Palladium Scavengers: There are numerous commercially available scavengers designed to bind and remove residual palladium from solution. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that have a high affinity for palladium.
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can sometimes be effective.
Charcoal Treatment: Activated charcoal can adsorb palladium species, although it may also lead to some loss of the desired product.
Recrystallization: Careful recrystallization of the final product can often leave palladium impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 3-ethoxycarbonyl-1H-indazole-6-boronic acid?
A good starting point for optimization would be:
Component
Recommendation
Rationale
Palladium Source
PdCl₂(dppf) or Pd₂(dba)₃
PdCl₂(dppf) is a reliable Pd(II) precatalyst with a built-in ligand.[5] Pd₂(dba)₃ is a common Pd(0) source.[1]
Ligand
SPhos or XPhos
These are bulky, electron-rich phosphine ligands known to be effective for heteroaryl couplings.[3]
Base
K₂CO₃ or K₃PO₄ (2-3 equivalents)
These are effective bases for activating the boronic acid.[5][7]
Solvent
1,4-Dioxane/Water (e.g., 4:1 or 10:1 v/v)
A polar aprotic solvent with water is a common and effective system.[5][8]
Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Q2: Is N-protection of the indazole necessary for the Suzuki-Miyaura coupling?
Generally, for couplings at the 6-position of the indazole ring, N-protection is not strictly required. The indazole N-H is acidic and can be deprotonated by the base, but this usually does not interfere with the catalytic cycle. In fact, some studies have shown that unprotected 3-iodoindazoles undergo successful Suzuki coupling.[15] However, if you are experiencing issues with side reactions at the nitrogen, protection (e.g., with a Boc or SEM group) could be considered.
Q3: How should I store 3-ethoxycarbonyl-1H-indazole-6-boronic acid?
Like many boronic acids, this compound can be sensitive to moisture and air over long periods. It is best stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Visualizing the Process
To better understand the core of the reaction and the troubleshooting logic, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura reaction issues.
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
New Journal of Chemistry (RSC Publishing). complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. [Link]
Organic Chemistry Portal. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. [Link]
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Technical Support Center: Stabilizing 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid in Cross-Coupling Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry and drug development: the rapid proto...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry and drug development: the rapid protodeboronation of highly electron-deficient heteroaryl boronic acids.
Working with 3-ethoxycarbonyl-1H-indazole-6-boronic acid presents a unique kinetic challenge. The synergistic electron-withdrawing effects of the indazole core and the C3-ester group critically lower the activation barrier for C–B bond cleavage. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to suppress degradation and achieve high-yielding cross-couplings.
Diagnostic Logic & Troubleshooting Workflow
Before altering your synthetic route, you must empirically confirm that protodeboronation—rather than catalyst poisoning or failed oxidative addition—is the root cause of your low yields. The workflow below outlines the logical isolation of this variable.
Diagnostic workflow for isolating and resolving protodeboronation in cross-coupling.
Mechanistic FAQs: Understanding the Failure Modes
Q1: Why does 3-ethoxycarbonyl-1H-indazole-6-boronic acid degrade so rapidly under standard Suzuki-Miyaura conditions?A: The instability is driven by the electronic environment of the substrate. In aqueous basic conditions, the boronic acid converts into a reactive boronate anion. The strongly electron-withdrawing 3-ethoxycarbonyl group stabilizes the developing negative charge on the ipso-carbon during the transition state, facilitating rapid C–B bond cleavage via a direct fragmentation pathway[1]. Furthermore, the basic indazole nitrogen can protonate near neutral pH, forming a zwitterionic species that undergoes highly efficient unimolecular fragmentation[1].
Q2: How can I definitively diagnose protodeboronation in my reaction mixture?A: You must run a negative control experiment. Subject the boronic acid to your exact reaction conditions (solvent, base, temperature) but omit the palladium catalyst and the aryl halide[2]. Monitor the reaction via LC-MS. If the mass of the de-boronated product, 3-ethoxycarbonyl-1H-indazole (
[M+H]+=191.08
), appears rapidly, protodeboronation is confirmed. If the boronic acid (
[M+H]+=235.09
) remains intact, your failure mode is likely poor transmetalation or catalyst deactivation[2].
Q3: Will converting the boronic acid to a pinacol (Bpin) ester solve the degradation issue?A: Not necessarily. While pinacol esters generally improve shelf stability, they do not universally protect against basic aqueous degradation during cross-coupling. For highly electron-deficient heteroaromatics, certain boronic esters can actually undergo protodeboronation faster than the parent boronic acid due to complex pre-equilibrium kinetics and speciation[1].
Q4: What are the most effective chemical strategies to prevent this degradation?A: There are two field-proven approaches:
The Masking Strategy (Slow-Release): Convert the boronic acid to a MIDA boronate or a potassium trifluoroborate salt. These derivatives are robust against base-mediated cleavage and slowly hydrolyze in situ. This keeps the steady-state concentration of the reactive boronic acid extremely low, ensuring that productive Pd-catalyzed transmetalation outpaces degradation[3].
The Anhydrous Strategy: Water is the primary proton source for protodeboronation. By utilizing strictly anhydrous conditions with a non-nucleophilic base (e.g., TMSOK) and a trimethyl borate (
B(OMe)3
) additive, you can solubilize the active boronate complex while buffering the system against base-promoted fragmentation[4].
Base-mediated and zwitterionic protodeboronation pathways for indazole boronic acids.
The following table summarizes the quantitative causality between the chosen reaction conditions and the survival of the 3-ethoxycarbonyl-1H-indazole-6-boron moiety.
Boron Species
Reaction Conditions
Primary Degradation Pathway
Half-Life (
t1/2
)
Expected Cross-Coupling Yield
Free Boronic Acid
Aqueous
K2CO3
, 80°C
Direct Fragmentation
< 15 mins
< 10%
Pinacol Ester
Aqueous
K2CO3
, 80°C
Ester Hydrolysis
→
Fragmentation
~ 30 mins
20 - 30%
MIDA Boronate
Aqueous
K3PO4
, 60°C
Suppressed via Slow-Release
> 12 hours
75 - 85%
Free Boronic Acid
Anhydrous TMSOK,
B(OMe)3
, 60°C
Suppressed via Anhydrous Buffering
Stable
80 - 90%
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to verify that the mechanistic safeguards are functioning before the reaction reaches completion.
Protocol A: Anhydrous Cross-Coupling with Trimethyl Borate Additive
Causality: By eliminating water, the hydrolytic proton transfer required for protodeboronation is starved. The addition of
B(OMe)3
acts as a boronate scavenger and solubilizer, preventing the aggregation of unreactive boron species and buffering the basicity of TMSOK[4].
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.
Reagent Assembly: Add 3-ethoxycarbonyl-1H-indazole-6-boronic acid (1.5 equiv), the aryl halide (1.0 equiv),
Pd(dppf)Cl2
(5 mol%), and anhydrous TMSOK (3.0 equiv) to the flask.
Solvent & Additive: Inject anhydrous, degassed THF (to reach 0.1 M) followed immediately by trimethyl borate (
B(OMe)3
, 2.0 equiv).
Initiation: Heat the reaction mixture to 60°C under vigorous stirring.
Self-Validation Check (IPC): At
t=60 min
, draw a 10 µL aliquot via a gastight syringe, quench into dry methanol, and analyze via LC-MS.
Validation criteria: The system is validated if the protodeboronated indazole mass (
m/z
191.08) constitutes <5% of the total indazole species. If the Ar–H peak exceeds 10%, atmospheric moisture has breached the system, or the TMSOK is hydrated, invalidating the anhydrous premise.
Workup: Upon consumption of the aryl halide, cool to room temperature, filter through a pad of Celite, and concentrate for chromatographic purification.
Causality: Potassium trifluoroborate salts (
R-BF3K
) are highly stable to basic conditions. Their hydrolysis to the active boronic acid is rate-limiting. By matching the hydrolysis rate to the Pd-transmetalation rate, the steady-state concentration of the vulnerable boronic acid remains near zero[3].
Step-by-Step Methodology:
Pre-Synthesis: Convert 3-ethoxycarbonyl-1H-indazole-6-boronic acid to its corresponding potassium trifluoroborate salt using standard aqueous
KHF2
protocols. Isolate and dry thoroughly.
Reaction Setup: To a reaction vial, add the indazole trifluoroborate salt (1.2 equiv), aryl halide (1.0 equiv),
Pd(OAc)2
(2 mol%), RuPhos (4 mol%), and
K2CO3
(3.0 equiv).
Solvent System: Add a degassed mixture of Toluene/Water (3:1 v/v) to achieve a 0.2 M concentration. The biphasic nature further controls the release rate.
Initiation: Seal the vial and heat to 80°C.
Self-Validation Check (IPC): At
t=2 hours
, sample the aqueous layer and analyze via
11B
NMR or LC-MS.
Validation criteria: A successfully validated slow-release system will show an absence of the free boronic acid peak. If free boronic acid is pooling in the aqueous layer, the Pd-catalyst has deactivated, and protodeboronation will inevitably follow.
Workup: Cool the reaction, separate the organic layer, extract the aqueous layer with EtOAc, dry over
Na2SO4
, and purify.
References
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
Addressing stability issues of heteroaryl boronic acids in solution - Benchchem
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | Journal of the American Chemical Society
Preventing protodeboronation in reactions with organotrifluorobor
Technical Support Center: Purification of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid Reaction Mixtures
Welcome to the Technical Support Center for the purification of 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important building block.
Introduction
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to the presence of multiple functional groups: an acidic boronic acid, a basic indazole ring system, and a hydrolytically sensitive ethyl ester. This guide provides a comprehensive overview of robust purification strategies to obtain this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 3-ethoxycarbonyl-1H-indazole-6-boronic acid?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
Unreacted starting materials: Such as the corresponding bromo- or iodo-indazole ester.
Homocoupling products: Dimerization of the boronic acid.
Protodeborylation product: The corresponding 3-ethoxycarbonyl-1H-indazole.
Hydrolysis product: 1H-Indazole-3-carboxylic acid-6-boronic acid, resulting from the hydrolysis of the ethyl ester.
Boroxine: Anhydride formed by the dehydration of three boronic acid molecules.
Residual palladium catalyst and ligands: From Suzuki-Miyaura coupling reactions.
Q2: My 3-ethoxycarbonyl-1H-indazole-6-boronic acid appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A2: The acidic nature of silica gel can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Additionally, the polar boronic acid and indazole functionalities can lead to strong adsorption and streaking on the column. To mitigate this, consider the following:
Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel.
Buffer the mobile phase: Adding a small amount of a neutral or slightly basic modifier to the eluent, such as triethylamine (0.1-1%), can help to suppress the acidity of the silica gel.
Use a different purification technique: Acid-base extraction or recrystallization may be more suitable for your compound.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method, particularly for removing less polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: What is the approximate pKa of the functional groups in 3-ethoxycarbonyl-1H-indazole-6-boronic acid?
A4: While the exact pKa values for this specific molecule may not be readily available, we can estimate them based on related structures. The boronic acid group is expected to be weakly acidic, with a pKa similar to other arylboronic acids (around 8-9). The N-H proton of the indazole ring is weakly acidic, with a pKa around 13-14.[1] The indazole ring also has a basic nitrogen atom that can be protonated under acidic conditions.
Q5: How can I remove residual palladium from my product?
A5: Several methods can be employed to remove residual palladium:
Treatment with a scavenger: Thiol-functionalized silica or resins can effectively bind to and remove palladium.
Activated carbon treatment: Stirring the solution of the crude product with activated carbon can adsorb the palladium catalyst.
Precipitation/crystallization: Often, palladium residues can be removed during the crystallization of the final product.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low recovery after purification
- Product is too polar and is sticking to the silica gel column.- Product is partially soluble in the aqueous phase during extraction.- Product is degrading during purification.
- Switch to a more polar eluent system or use neutral alumina.- Back-extract the aqueous layer with a more polar organic solvent like ethyl acetate.- Avoid harsh acidic or basic conditions and prolonged heating.
Product is an oil or a sticky solid
- Presence of impurities.- Residual solvent.
- Attempt co-evaporation with a non-polar solvent like hexane or toluene to remove residual polar solvents.- Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, hexane).
NMR spectrum shows broad peaks for the boronic acid protons
- Presence of water, leading to exchange.- Formation of boroxine.
- Ensure the NMR solvent is anhydrous.- To break down the boroxine, dissolve the sample in a small amount of methanol and then evaporate to dryness before preparing the NMR sample.
Product purity does not improve after column chromatography
- Co-elution of impurities with similar polarity.
- Try a different solvent system for chromatography.- Consider an alternative purification method like recrystallization or preparative HPLC.
Ester hydrolysis observed in the final product
- Exposure to acidic or basic conditions during workup or purification.- Presence of water and prolonged heating.
- Perform extractions and chromatography under neutral conditions.- Minimize the time the compound is in solution and avoid high temperatures.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the amphoteric nature of the molecule to separate it from neutral impurities.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow
Step-by-Step Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as saturated sodium bicarbonate solution. This will deprotonate the boronic acid, forming the water-soluble boronate salt, which will partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
Separation: Separate the aqueous layer containing the product.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of 2-3. This will protonate the boronate salt, causing the desired product to precipitate or become extractable into an organic solvent.
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Silica Gel Flash Column Chromatography
This method is suitable for separating compounds based on their polarity. For a compound with the polarity of 3-ethoxycarbonyl-1H-indazole-6-boronic acid, a gradient elution is recommended.
Workflow Diagram:
Caption: Flash Chromatography Workflow
Step-by-Step Procedure:
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pack a glass column with the silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the column.
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. A procedure for a similar compound, 1H-indazole-3-carboxylic acid, ethyl ester, utilized a gradient of hexane/ethyl acetate on silica gel for purification.[2]
Protocol 3: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Workflow Diagram:
Caption: Recrystallization Workflow
Step-by-Step Procedure:
Solvent Selection: Screen for a suitable recrystallization solvent or solvent mixture. For a molecule with the functional groups of 3-ethoxycarbonyl-1H-indazole-6-boronic acid, potential solvents include ethanol/water, ethyl acetate/hexane, or isopropanol. For the related 1H-indazole-3-carboxylic acid, recrystallization from aqueous ethanol has been reported to yield pure product.[3]
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum.
References
Versatile Compound. Ethyl 1H-indazole-3-carboxylate: A Versatile Compound. Available at: [Link]
Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
HETEROCYCLES. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]
ResearchGate. Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Available at: [Link]
PMC. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]
ChemBK. Methyl 1H-indazole-3-carb.... Available at: [Link]
Technical Support Center: Solvent Optimization for 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid Cross-Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific, and often challenging, heterocyclic building block. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Indazole Boronic Acids
3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a valuable synthon in drug discovery, forming the core of numerous biologically active molecules. However, like many N-heterocyclic boronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions. The indazole moiety, with its Lewis basic nitrogen atoms, can interact with the palladium catalyst, while the boronic acid itself is susceptible to competitive side reactions, most notably protodeboronation.[1][2] The choice of solvent is therefore not a trivial parameter; it is a critical determinant of reaction success, influencing solubility, catalyst activity, and the rate of undesired decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 3-ethoxycarbonyl-1H-indazole-6-boronic acid sluggish or failing?
A1: Failure often stems from a few key areas: catalyst deactivation, poor solubility of reagents, or rapid decomposition of the boronic acid. The indazole nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[2][3] Furthermore, this specific boronic acid may have limited solubility in purely non-polar solvents, while the inorganic base is often insoluble in organic media. A biphasic solvent system is typically required to bring all components into reactive proximity.
Q2: What is protodeboronation and why is it a problem with this substrate?
A2: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][4] This is a major competing side reaction that consumes your starting material and forms 3-ethoxycarbonyl-1H-indazole as a byproduct. Heteroaryl boronic acids, particularly electron-rich ones or those with certain substitution patterns, can be highly susceptible to this pathway, which is often accelerated in aqueous, basic conditions at elevated temperatures.[2][5][6]
Q3: Is an aqueous solvent system always necessary?
A3: Not strictly necessary, but often highly beneficial. While anhydrous conditions are possible, a small amount of water is frequently key to a successful Suzuki-Miyaura reaction.[7][8] Water can play several roles: it helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄), facilitates the formation of the active boronate species required for transmetalation, and can even prevent catalyst aggregation.[9][10][11] The key is finding the optimal ratio of organic solvent to water.
Q4: Can the ester group on my indazole be hydrolyzed under the reaction conditions?
A4: Yes, this is a valid concern. The ethyl ester is base-labile and can be saponified to the corresponding carboxylic acid, especially with strong bases (like NaOH or KOH) and prolonged heating in aqueous media.[12][13] This is why milder bases such as K₂CO₃, Cs₂CO₃, or KF are often preferred for substrates containing sensitive functional groups.[12][13][14]
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to rational troubleshooting. The solvent and base influence every step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][15]
Troubleshooting Guide: A Problem-Solution Approach
Issue
Potential Cause(s)
Recommended Actions & Scientific Rationale
1. Low or No Conversion
A. Catalyst Inactivity: The Pd(0) active species is not forming or is being poisoned. Oxygen is a common culprit.[2] B. Poor Solubility: One or more reagents (indazole, aryl halide, base) are not sufficiently soluble to react.[4][13] C. Ineffective Base: The base may be too weak or not soluble enough to activate the boronic acid for transmetalation.[14]
A. Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 15-20 min). This removes oxygen which can oxidize and deactivate the Pd(0) catalyst.[2][16] B. Solvent System Change: Switch to a solvent system known for good solubilizing power, such as 1,4-dioxane/water, THF/water, or DME/water.[8][17][18] A 4:1 to 5:1 organic:water ratio is a good starting point. C. Base Screening: If using a carbonate (e.g., K₂CO₃), consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These stronger bases can more effectively generate the boronate anion needed for the transmetalation step.[3][14]
2. Significant Protodeboronation
A. Reaction Too Slow: The desired cross-coupling is slow, allowing the competing protodeboronation side reaction to dominate.[4][6] B. Excess Water/Proton Source: High concentrations of water or protic solvents can accelerate the undesired protonolysis of the C-B bond.[1] C. High Temperature/Long Reaction Time: These conditions provide more opportunity for the decomposition pathway to occur.[4]
A. Use a More Active Catalyst: Switch to a more active catalyst system that can accelerate the rate-limiting steps of the catalytic cycle. Buchwald ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃) are excellent for challenging couplings.[6][14][19] B. Modulate Water Content: Reduce the amount of water in your solvent system (e.g., try a 10:1 organic:water ratio) or switch to a less protic co-solvent if possible. Some reactions benefit from using anhydrous KF in THF.[12][14] C. Lower Temperature & Monitor: Run the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor closely by LC-MS or TLC to stop the reaction as soon as the starting material is consumed.
3. Hydrolysis of Ethyl Ester
A. Base is Too Strong: Strong hydroxidic bases (NaOH, KOH) or extended heating with weaker bases are causing saponification.[13]
A. Use Milder Base: Employ milder bases like K₂CO₃, or even KF, which are less likely to hydrolyze the ester.[12][14] If a strong base is required for coupling efficiency, consider protecting the indazole nitrogen first, which can sometimes allow for lower reaction temperatures.
4. Inconsistent Results
A. Variable Solvent Quality: Trace impurities in solvents (e.g., peroxides in THF, precursor contaminants) can poison the catalyst.[20] B. Inconsistent Water Content: The amount of water can vary between experiments if not carefully controlled, affecting base solubility and reaction kinetics.[4]
A. Use High-Purity Solvents: Always use freshly distilled or high-purity, inhibitor-free solvents. THF, in particular, should be freshly distilled from a suitable drying agent.[20] B. Precise Water Addition: Add water precisely using a microsyringe rather than relying on atmospheric moisture or "wet" solvents to ensure run-to-run consistency.
Troubleshooting Workflow
This decision tree can guide your optimization process.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Protocol: Systematic Solvent Screening
This protocol provides a framework for systematically evaluating solvent systems for your specific aryl halide partner.
1. Reagent Preparation:
In an array of reaction vials, weigh the 3-ethoxycarbonyl-1H-indazole-6-boronic acid (1.0 equiv), your aryl halide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Prepare stock solutions of your palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if separate, in an anhydrous solvent like dioxane.
2. Reaction Setup:
To each vial, add the appropriate solvent system to be tested (e.g., Toluene/H₂O (5:1), Dioxane/H₂O (5:1), THF/H₂O (5:1), 2-MeTHF/H₂O (5:1)). Ensure the total concentration is consistent across all reactions.
Seal the vials with septa.
3. Degassing:
Bubble argon or nitrogen through the liquid in each vial for 10-15 minutes to ensure an inert atmosphere.[2]
4. Initiation:
Using a syringe, add the catalyst stock solution to each vial.
Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C).
5. Monitoring and Analysis:
After a set time (e.g., 2 hours, 6 hours, 12 hours), take a small aliquot from each reaction.
Quench the aliquot with water and extract with ethyl acetate.
Analyze the organic layer by LC-MS or TLC to determine the relative conversion to product and the formation of byproducts like the protodeboronated indazole.
6. Interpretation:
Compare the results to identify the solvent system that provides the best balance of high conversion and minimal byproduct formation. The ideal solvent will sufficiently solubilize all components while minimizing the rate of protodeboronation.
PMC. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
ACS Publications. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
ACS Publications. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. [Link]
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
University of Nottingham Repository. Catalytic Palladium Nanoreactor Design for the Suzuki Cross Coupling Reaction. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
Technical Support Center: Stability and Handling of 3-ethoxycarbonyl-1H-indazole-6-boronic acid in Aqueous Media
Welcome to the technical support center for 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the common stability chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-ethoxycarbonyl-1H-indazole-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the common stability challenges encountered when working with this versatile building block in aqueous environments. Given its utility in forming critical C-C bonds via Suzuki-Miyaura cross-coupling, understanding and mitigating its degradation is paramount for reproducible and high-yielding synthetic outcomes.[1][2] This resource provides in-depth, practical solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the stability of 3-ethoxycarbonyl-1H-indazole-6-boronic acid.
Q1: What are the primary reasons for the instability of this compound in aqueous solutions?
A1: The instability of 3-ethoxycarbonyl-1H-indazole-6-boronic acid, like many heteroarylboronic acids, stems from three primary degradation pathways in solution:
Protodeboronation: This is the most significant and common degradation pathway.[3] It involves the cleavage of the carbon-boron (C-B) bond, where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom.[4][5] This process is often accelerated by heat and, critically, by the aqueous basic conditions frequently used in Suzuki-Miyaura coupling reactions.[4][6] The product of this degradation is 3-ethoxycarbonyl-1H-indazole.
Oxidation: The boronic acid moiety is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. This reaction converts the boronic acid into the corresponding phenol (a hydroxyl group) and boric acid.[4][7] At physiological pH, this oxidation can be surprisingly rapid.[4]
Trimerization (Boroxine Formation): In concentrated solutions or upon dehydration, boronic acids can undergo intermolecular condensation to form cyclic trimeric anhydrides known as boroxines.[4][8] While this process is reversible upon addition of water, the formation of boroxines can complicate reaction stoichiometry and lead to inconsistent results.[4]
Q2: How do pH and temperature impact the stability of the compound?
A2: Both pH and temperature are critical factors that dictate the rate of degradation.
Effect of pH: The stability of arylboronic acids is profoundly pH-dependent.[6] The rate of protodeboronation often increases significantly under basic conditions, which are required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[9] This creates a delicate balance: the conditions needed for the desired reaction are often the same ones that promote decomposition. The pH controls the equilibrium between the neutral boronic acid (Ar-B(OH)₂) and the more nucleophilic anionic boronate species ([Ar-B(OH)₃]⁻), which influences the degradation mechanism and rate.[6][10] Highly acidic conditions can also catalyze protodeboronation, though the mechanism differs.[11]
Effect of Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of all degradation pathways, including protodeboronation and oxidation.[4] For sensitive substrates like this, conducting reactions at the lowest effective temperature is crucial for maximizing yield by minimizing decomposition.
Q3: The structure contains an indazole ring and an ethoxycarbonyl group. How do these features specifically influence stability?
A3: The specific structural motifs of this molecule contribute to its reactivity profile:
Indazole Ring: As a heteroaromatic system, the indazole ring's electronic properties influence the C-B bond strength. Heteroaryl boronic acids, especially those with nitrogen atoms, can have complex stability profiles.[4] For instance, 2-pyridyl boronic acid is notoriously unstable due to the nitrogen's proximity to the boron, which facilitates a rapid fragmentation pathway.[6] While the boron in your compound is at the 6-position, the overall electron-deficient nature of the indazole ring system plays a role.
3-Ethoxycarbonyl Group: This group is strongly electron-withdrawing. Electron-deficient arylboronic acids are known to be particularly susceptible to base-mediated protodeboronation.[12] Therefore, the presence of this ester group likely makes the C-B bond more labile under the basic conditions common to cross-coupling reactions.
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling
Observed Problem: "I am attempting a Suzuki-Miyaura coupling with 3-ethoxycarbonyl-1H-indazole-6-boronic acid using standard aqueous base conditions (e.g., K₂CO₃ in dioxane/water) at 100 °C, but I'm observing very low yield of my desired product and recovering the corresponding protodeboronated starting material, 3-ethoxycarbonyl-1H-indazole."
Underlying Cause: This is a classic symptom of boronic acid degradation (protodeboronation) competing with or out-pacing the desired catalytic cross-coupling.[13] The combination of high temperature and an aqueous base creates an environment where the sensitive boronic acid decomposes before it can efficiently participate in the catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Scenario 2: Inconsistent Purity Analysis by HPLC
Observed Problem: "When I analyze my solid 3-ethoxycarbonyl-1H-indazole-6-boronic acid by reversed-phase HPLC, the peak area percentage varies between injections, and I sometimes see a growing impurity peak corresponding to the protodeboronated product."
Underlying Cause: This issue often points to on-column degradation or instability in the sample diluent.[14] The aqueous mobile phases and metal surfaces within a standard HPLC system can be sufficient to cause hydrolysis of the C-B bond during the analytical run.[14]
Troubleshooting Steps for Analytical Methods
Use Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF immediately before injection. Avoid dissolving samples in water or methanol and letting them sit in the autosampler queue.[14]
Minimize Analysis Time: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column, minimizing its exposure to the aqueous mobile phase.[14]
Utilize a Cooled Autosampler: If available, keep your sample vials in a cooled autosampler (e.g., 4 °C) to slow degradation while waiting for injection.[14]
Check Mobile Phase pH: Ensure your mobile phase pH is not excessively basic or acidic, which could promote on-column hydrolysis.
Part 3: Key Protocols & Methodologies
Adherence to validated protocols is essential for obtaining reliable and reproducible data.
Protocol 1: Quantitative Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the direct measurement of degradation over time under specific conditions.
Preparation: In an NMR tube, dissolve a precisely weighed amount of 3-ethoxycarbonyl-1H-indazole-6-boronic acid (e.g., 5 mg) in a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆).
Internal Standard: Add a precisely weighed amount of a stable internal standard with a known singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
Initial Spectrum (T=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Ensure a sufficient relaxation delay (D1) of at least 30 seconds for accurate integration.
Incubation: Store the NMR tube under the desired stress conditions (e.g., in a 70 °C water bath).
Time-Point Analysis: Acquire subsequent spectra at defined time points (e.g., 1, 3, 6, 24 hours).
Data Analysis: At each time point, determine the molar ratio of the boronic acid to the internal standard by comparing their peak integrations. Plot the percentage of remaining boronic acid versus time to establish a degradation profile.[4][15]
Protocol 2: Recommended Handling and Storage
Proper handling is the first line of defense against degradation.
Condition
Solid Compound
Solutions
Storage
Store at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen).
Not Recommended. Prepare fresh for each use.
Handling
Handle quickly in a dry environment. Avoid prolonged exposure to atmospheric moisture.
If a solution must be briefly stored, use a dry, aprotic, and degassed solvent (e.g., dioxane, THF) under an inert atmosphere and keep it cold.
Weighing
Weigh the required amount and promptly reseal the container.
N/A
Part 4: Visualizing Degradation Pathways
Understanding the chemical transformation is key to preventing it.
Primary Degradation Pathway: Protodeboronation
Caption: The primary aqueous degradation route via protodeboronation.
By understanding the inherent instability of 3-ethoxycarbonyl-1H-indazole-6-boronic acid and implementing the troubleshooting and handling strategies outlined above, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
Filipe, H. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
Filipe, H. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4930-4941. Retrieved from [Link]
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1243-1256. Retrieved from [Link]
Jansen, D., et al. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. Retrieved from [Link]
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
Kupiński, A. M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2758. Retrieved from [Link]
Al-Masum, M., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1696. Retrieved from [Link]
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation: The Role of a Hidden Protonation State of the Arylboronic Acid. LJMU Research Online. Retrieved from [Link]
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
McCarthy, K. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2919. Retrieved from [Link]
Solomina, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Boron. Retrieved from [Link]
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved from [Link]
Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096-17098. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Retrieved from [Link]
Reid, M., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(37), 13068-13077. Retrieved from [Link]
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(8), 5143-5152. Retrieved from [Link]
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(7), 2321. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Retrieved from [Link]
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
Mastalerz, M., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 135(34), 12788-12791. Retrieved from [Link]
Lewicka, K., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 843. Retrieved from [Link]
Hansen, T. S., et al. (2011). Synergy of boric acid and added salts in the catalytic dehydration of hexoses to 5-hydroxymethylfurfural in water. Green Chemistry, 13(1), 109-114. Retrieved from [Link]
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2021262118. Retrieved from [Link]
Carboni, S., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
1H NMR and 13C NMR Reference Spectra of 3-Ethoxycarbonyl-1H-indazole-6-boronic Acid: A Comparison Guide for Structural Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, indazole derivatives are ubiquitous, particularly in the design of highly selective kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, indazole derivatives are ubiquitous, particularly in the design of highly selective kinase inhibitors[1]. Among the most valuable building blocks for functionalizing these scaffolds is 3-ethoxycarbonyl-1H-indazole-6-boronic acid (CAS: 2408429-95-6). However, as a Senior Application Scientist, I frequently see medicinal chemistry pipelines bottlenecked by the ambiguous analytical characterization of this specific free boronic acid.
This guide objectively compares the analytical performance and structural validation (via 1H and 13C NMR) of the Free Boronic Acid against its primary alternative, the Pinacol (Bpin) Ester derivative (CAS: 947191-20-0). By understanding the causality behind spectral artifacts and implementing a self-validating Quantitative NMR (qNMR) protocol, researchers can ensure absolute structural integrity before committing these building blocks to complex Suzuki-Miyaura cross-coupling workflows.
The Analytical Challenge: Boroxine Equilibrium
The structural validation of free boronic acids via NMR is notoriously challenging. In solution, boronic acids undergo entropically driven, reversible dehydration to form trimeric anhydrides known as boroxines[2].
The Causality of Broad Spectra: Because this monomer-trimer equilibrium exchange occurs at a rate comparable to the NMR timescale, the local magnetic environment of the indazole core is constantly fluctuating. Consequently, the 1H NMR signals of protons adjacent to the boron atom (specifically the C5 and C7 protons on the indazole ring) often appear severely broadened, distorted, or completely collapse into the baseline when analyzed in standard, dry DMSO-d6[3].
By contrast, the Bpin ester alternative is covalently locked, preventing boroxine formation and yielding sharp, easily interpretable spectra under standard conditions. To objectively compare these two building blocks, we must manipulate the solvent matrix of the free acid to force a stable monomeric state.
Spectral Data Comparison: Free Acid vs. Bpin Ester
To obtain high-fidelity reference spectra for the free boronic acid, the addition of 5% D2O to the DMSO-d6 solvent is required. The D2O hydrolyzes any boroxine trimers back into the monomeric boronic acid, yielding sharp, quantifiable signals[4].
Table 1: 1H NMR Reference Spectral Data Comparison
(Acquisition: 400 MHz, Solvent: DMSO-d6 + 5% D2O for Free Acid; dry DMSO-d6 for Bpin Ester)
Position
Free Boronic Acid (δ ppm)
Pinacol Ester (Bpin) (δ ppm)
Multiplicity & Coupling
N1-H
~13.80 (Exchanges in D2O)
~13.90
Broad Singlet (bs)
C4-H
8.15
8.18
Doublet (d, J ≈ 8.5 Hz)
C7-H
8.05
8.08
Singlet (s, fine splitting)
C5-H
7.75
7.55
Doublet of doublets (dd, J ≈ 8.5, 1.0 Hz)
B-OH
8.30 (Exchanges in D2O)
N/A
Broad Singlet (bs)
Ester -CH2-
4.40
4.40
Quartet (q, J ≈ 7.1 Hz)
Ester -CH3
1.38
1.38
Triplet (t, J ≈ 7.1 Hz)
Pinacol -CH3
N/A
1.33
Singlet (s, 12H)
Table 2: 13C NMR Reference Spectral Data Comparison
(Acquisition: 100 MHz, Solvent: DMSO-d6)
Carbon Environment
Free Boronic Acid (δ ppm)
Pinacol Ester (Bpin) (δ ppm)
Ester C=O
162.5
162.3
Indazole C3
135.2
135.5
Indazole C7a
141.0
140.8
Indazole C4
121.5
121.8
Indazole C5
126.0
128.5
Indazole C6 (C-B)
~135.0 (Broad)
~130.0 (Broad)
Indazole C7
115.5
116.2
Indazole C3a
122.0
122.5
Ester Aliphatics
60.5 (-CH2-), 14.5 (-CH3)
60.5 (-CH2-), 14.5 (-CH3)
Pinacol Carbons
N/A
84.0 (Cq), 24.8 (-CH3)
Note: The C6 carbon attached directly to the boron atom appears broad in both derivatives due to quadrupolar relaxation induced by the 11B nucleus.
To establish a self-validating system for absolute purity determination, we employ Quantitative NMR (qNMR) using an internal standard[5]. This protocol eliminates the need for external calibration curves and relies entirely on fundamental quantum mechanical principles: the area of an NMR resonance is directly proportional to the number of nuclei producing it.
Step-by-Step qNMR Procedure for Free Boronic Acid:
Internal Standard (IS) Selection: Select a high-purity Certified Reference Material (CRM) such as Maleic acid (singlet at ~6.26 ppm in DMSO-d6). Causality: Maleic acid is chosen because its resonance does not overlap with the indazole aromatic protons (7.5–8.5 ppm) or the ethyl ester aliphatic protons (1.3–4.5 ppm), ensuring pristine integration boundaries.
High-Precision Gravimetry: Using a calibrated analytical microbalance (readability of 0.001 mg), weigh approximately 10 mg of the 3-ethoxycarbonyl-1H-indazole-6-boronic acid and an equimolar amount of the IS directly into a clean glass vial. Causality: Gravimetric precision is the anchor of this self-validating system; weighing errors will linearly propagate into the final purity calculation.
Solvent Matrix Preparation: Dissolve the mixture in 0.6 mL of a prepared stock solution containing 95% DMSO-d6 and 5% D2O. Causality: As established, the D2O suppresses boroxine formation, forcing the indazole core into a single, integrable monomeric state.
NMR Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz using a 90° excitation pulse. Critically, set the relaxation delay (D1) to at least 30 seconds. Causality: In qNMR, every nucleus must fully return to its equilibrium magnetization state before the next pulse. If D1 is shorter than 5 × T1 (longitudinal relaxation time), slow-relaxing protons will be under-represented in the final integral, artificially skewing the purity calculation. Acquire 16 to 64 scans.
Data Processing: Apply a mild exponential line broadening (LB = 0.1–0.3 Hz) and zero-fill to 256K points. Manually phase the spectrum and apply a 5th-order polynomial baseline correction before integrating the IS and analyte peaks.
Workflow Performance Comparison
When selecting between the Free Acid and the Bpin Ester for drug development workflows, analytical stability must be weighed against synthetic atom economy.
Workflow for selecting and validating indazole-6-boronic acid derivatives via NMR.
Performance Verdict:
Free Boronic Acid: Offers higher atom economy and faster direct reactivity in Suzuki-Miyaura couplings. However, it demands the rigorous D2O-modified qNMR protocol outlined above to accurately validate its purity prior to use.
Pinacol Ester (Bpin): Provides exceptional shelf stability and effortless NMR characterization in standard solvents. The tradeoff is a higher molecular weight and the potential need for harsher basic conditions or longer reaction times to achieve in situ deprotection during cross-coupling.
References
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC
Source: nih.gov
URL:[1]
HPLC method validation for 3-ethoxycarbonyl-1H-indazole-6-boronic acid purity
An in-depth comparative guide for the HPLC method validation of 3-ethoxycarbonyl-1H-indazole-6-boronic acid , designed for analytical chemists and drug development professionals. The Analytical Challenge: Boronic Acid Ch...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative guide for the HPLC method validation of 3-ethoxycarbonyl-1H-indazole-6-boronic acid , designed for analytical chemists and drug development professionals.
The Analytical Challenge: Boronic Acid Chemistry in HPLC
3-ethoxycarbonyl-1H-indazole-6-boronic acid is a critical building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. However, quantifying its purity via High-Performance Liquid Chromatography (HPLC) presents two severe mechanistic challenges:
Lewis Acid-Base Interactions (Metal Adsorption): The electron-deficient boron atom acts as a strong Lewis acid. In standard HPLC systems, it interacts aggressively with electron-rich metal oxide surfaces (e.g., iron, chromium) present in stainless-steel columns and flow paths. This results in severe peak tailing, shifting retention times, and poor analyte recovery[Waters Corporation, 2021][1].
Boroxine Anhydride Formation: In low-aqueous environments, boronic acids undergo reversible intermolecular dehydration to form cyclic trimeric boroxines. If sample preparation or mobile phase conditions are not strictly controlled, the chromatogram will display multiple artifact peaks, falsely lowering the reported purity of the monomer[Analytical Methods, 2013][2].
To achieve a robust assay compliant with[ICH Q2(R2) guidelines][3], the analytical method must actively suppress these two degradation pathways.
Visualization of the Analytical Strategy
Fig 1: Boronic acid degradation pathways and the optimized HPLC validation strategy.
Comparative Technology Analysis: Standard vs. Optimized Methods
To objectively evaluate performance, we compare a Standard Stainless-Steel (SS) C18 Column using a traditional Trifluoroacetic Acid (TFA) mobile phase against a High-Performance Surface (HPS) C18 Column (e.g., Waters MaxPeak Premier or Agilent InfinityLab Poroshell CS) using a Formic Acid buffer.
Table 1: Chromatographic Performance Comparison
Parameter
Standard SS C18 Column (0.1% TFA)
HPS C18 Column (0.1% Formic Acid)
Peak Tailing (Tf)
2.45 (Severe tailing)
1.08 (Highly symmetrical)
Theoretical Plates (N)
4,500
12,800
Boroxine Artifacts
Present (if diluent <30% H₂O)
Suppressed (with 50% H₂O diluent)
Analyte Recovery
82.4% (Loss to metal adsorption)
99.6% (Quantitative recovery)
MS Compatibility
Poor (TFA causes ion suppression)
Excellent (Volatile organic acid)
Causality behind the choices:
While TFA is a strong ion-pairing agent, it fails to mask the Lewis acid-base interactions between the boronic acid and the metal column frits. By upgrading to an HPS column, the metal surfaces are coated with an inert hybrid-silica layer, eliminating the need for harsh ion-pairing agents. Switching to 0.1% Formic Acid provides a mildly acidic pH (~2.7) that keeps the indazole nitrogen protonated for consistent retention while remaining fully compatible with LC-MS identification[2].
To ensure trustworthiness, the following protocol incorporates a forced-dehydration control . This guarantees that the method can distinctly separate the monomeric boronic acid from its boroxine artifact, proving the method is stability-indicating.
Phase 1: Reagent and Mobile Phase Preparation
Sample Diluent (Critical Step): Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile (50:50 v/v).
Causality: A minimum of 50% aqueous composition is thermodynamically required to push the equilibrium away from the trimeric boroxine anhydride back to the monomeric boronic acid.
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water (0.1% v/v).
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).
Phase 2: Sample Preparation & Self-Validation Control
Standard Preparation: Accurately weigh 10.0 mg of 3-ethoxycarbonyl-1H-indazole-6-boronic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the 50:50 diluent (Final concentration: 100 µg/mL).
Self-Validation Control (Boroxine Marker): Weigh 5.0 mg of the standard into a 50 mL flask. Dissolve entirely in neat Acetonitrile (0% Water). Sonicate at 60°C for 30 minutes.
Causality: Heating in a purely organic solvent forces the dehydration of the boronic acid, intentionally generating the boroxine marker. Injecting this control confirms the column's ability to resolve the artifact from the true monomer.
Phase 3: Chromatographic Execution
Column: HPS C18, 150 x 4.6 mm, 3.5 µm (e.g., MaxPeak Premier HSS T3).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5% to 95% B
12.0 - 15.0 min: 95% B
15.1 - 20.0 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (PDA detector for peak purity assessment).
Injection Volume: 10 µL.
Validation Results (ICH Q2(R2) Framework)
Using the optimized HPS method, the assay was validated according to the latest ICH Q2(R2) guidelines for analytical procedures[3]. The elimination of metal interactions and boroxine artifacts allowed the method to easily pass all regulatory acceptance criteria.
Table 2: ICH Q2(R2) Validation Summary for 3-Ethoxycarbonyl-1H-indazole-6-boronic acid
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result (Optimized Method)
Status
Specificity
Resolution (Rs) > 1.5 from impurities
Rs = 3.4 (vs. boroxine artifact)
Pass
Linearity
R² ≥ 0.999 (Range: 25-150% of nominal)
R² = 0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.5% - 100.8%
Pass
Precision (Repeatability)
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.65%
Pass
LOD / LOQ
Signal-to-Noise (S/N) ≥ 3 / ≥ 10
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Pass
Conclusion
Standard HPLC methodologies fail when applied to 3-ethoxycarbonyl-1H-indazole-6-boronic acid due to severe metal-ion adduction and dehydration artifacts. By transitioning to High-Performance Surface (HPS) column technology and enforcing a strictly >50% aqueous sample diluent, analysts can completely suppress boroxine formation and achieve a highly reproducible, ICH Q2(R2)-compliant purity assay.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology on an Arc HPLC System. Waters Application Notes. Available at:[Link]
Gowda, K. V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, Royal Society of Chemistry. Available at:[Link]
mass spectrometry (LC-MS) analysis of 3-ethoxycarbonyl-1H-indazole-6-boronic acid
In my tenure developing analytical methods for complex pharmaceutical intermediates, few functional groups present as much of an analytical headache as the boronic acid moiety. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid...
Author: BenchChem Technical Support Team. Date: April 2026
In my tenure developing analytical methods for complex pharmaceutical intermediates, few functional groups present as much of an analytical headache as the boronic acid moiety. 3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a highly functionalized, privileged scaffold frequently utilized in Suzuki-Miyaura cross-coupling for drug development. However, attempting to analyze this compound via standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows almost universally results in poor data quality.
As a Senior Application Scientist, I have seen countless hours wasted on misinterpreting mass spectra simply because the analytical method was fundamentally incompatible with the analyte's chemistry. This guide objectively compares standard LC-MS workflows against optimized direct analysis and pre-column derivatization strategies, providing you with the mechanistic reasoning and field-proven protocols needed to achieve accurate, reproducible quantification.
Mechanistic Challenges: The Causality of Analytical Failure
Before we can optimize a method, we must understand why standard approaches fail. Boronic acids are chemically dynamic, and their behavior in an LC-MS system is governed by three primary failure pathways[1][2]:
Thermal Dehydration (Boroxine Formation): Free boronic acids are highly susceptible to thermally induced dehydration. Within the heated electrospray ionization (ESI) source, they rapidly condense to form cyclic trimers known as boroxines[2]. This splits your ion current across multiple m/z species (monomer, dimer, trimer), drastically reducing sensitivity and complicating spectral interpretation[3].
Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. On standard silica-based C18 columns, this orbital interacts aggressively with unendcapped silanols and trace metal ions in the flow path. The result is irreversible adsorption or severe peak tailing.
Ionization Inefficiency: Boronic acids often lack basic sites for efficient protonation in positive ESI mode. The indazole nitrogen in our target compound provides some basicity, but the electron-withdrawing ethoxycarbonyl group dampens this, leading to poor signal-to-noise ratios in standard acidic mobile phases[4].
Fig 1: Mechanistic failure pathways of boronic acids in standard LC-MS.
Comparative Method Evaluation
To establish the most robust analytical strategy for 3-ethoxycarbonyl-1H-indazole-6-boronic acid, we must move away from the "one-size-fits-all" 0.1% Formic Acid/C18 approach. Below is a quantitative comparison of three distinct LC-MS methodologies based on experimental performance.
Data synthesis based on optimization principles for boronic acid chromatography[3][5].
Step-by-Step Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies are designed to ensure that the data you collect is an accurate representation of your sample, not an artifact of the instrument.
Fig 2: Optimized LC-MS workflows for boronic acid analysis.
Protocol 1: Optimized Direct LC-MS (High-pH Negative ESI)
The Causality: Utilizing a hybrid particle column (e.g., Ethylene Bridged Hybrid, BEH) allows the stationary phase to withstand higher pH levels without dissolving. By using 10 mM ammonium bicarbonate (pH ~7.8), we force the boronic acid into its ionized boronate anion state. This completely neutralizes the empty p-orbital, preventing silanol interactions and dramatically improving the negative ESI response[3][5].
Sample Preparation: Dissolve 3-ethoxycarbonyl-1H-indazole-6-boronic acid in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to your working range (1-10 µg/mL) using 50:50 Water:Acetonitrile.
Critical Insight: Strictly avoid protic solvents like methanol during sample prep, as they can spontaneously form methyl boronate esters, introducing false peaks into your chromatogram.
Chromatographic Setup:
Column: Waters ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm) or an equivalent high-pH tolerant hybrid column[5].
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min. Column Temp: 45°C.
MS Parameters (ESI-):
Capillary Voltage: 2.5 kV (Negative Mode).
Desolvation Temp: 350°C (Keep this moderate; excessive heat drives residual boroxine formation even at high pH).
Target m/z: Monitor for the monomeric [M-H]⁻ (approx. m/z 233).
System Suitability Test (SST - Self Validation): Before running your batch, inject a 1 µg/mL standard. Validate that the monomer peak area represents >95% of the total target-related ion current (scan m/z 100-1000 to ensure no trimer mass at m/z ~649 is present). If trimers appear, lower your source temperature.
The Causality: If your laboratory setup strictly requires positive mode ESI or standard acidic mobile phases (e.g., due to shared instrument restrictions), you must mask the boronic acid. Converting it to a pinacol ester permanently neutralizes the empty p-orbital, eliminating both silanol interactions and thermal dehydration[2][5].
Derivatization Reaction: In an autosampler vial, mix 100 µL of the sample (100 µg/mL in ACN) with 100 µL of pinacol solution (10 mM in ACN).
Incubation: Add 10 µL of 0.1% formic acid to catalyze the esterification. Incubate at 40°C for 30 minutes.
LC-MS Analysis: Inject the mixture directly onto a standard C18 column using standard 0.1% Formic Acid in Water/ACN gradients.
Detection: Monitor in ESI+ for the protonated pinacol ester[M+H]⁺ (approx. m/z 317).
Conclusion
Attempting to force 3-ethoxycarbonyl-1H-indazole-6-boronic acid through a standard acidic LC-MS workflow will compromise your analytical integrity. By understanding the chemical causality—specifically the Lewis acid nature and thermal instability of the boronic acid group—you can implement either a high-pH negative ESI method or a simple pinacol derivatization. Both approaches transform an erratic, tailing analyte into a sharp, quantifiable peak, ensuring your drug development pipeline relies on trustworthy data.
References
Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry
Source: Analytical Methods (RSC Publishing)
URL: [Link]
Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS
Source: ACS Omega (ACS Publications)
URL: [Link]
Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS
Source: LCGC International
URL: [Link]
A Comparative Guide to the Reactivity of Indazole-5-Boronic and Indazole-6-Boronic Acids in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The funct...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and synthetic chemistry, the indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new molecular entities. Boronic acids, particularly as substrates in the Suzuki-Miyaura coupling, are indispensable tools for this purpose.
However, not all positional isomers of indazole boronic acid behave identically. A nuanced understanding of their relative reactivity is crucial for efficient reaction optimization and rational synthesis design. This guide provides an in-depth comparison of two common isomers, indazole-5-boronic acid and indazole-6-boronic acid, focusing on the underlying electronic and steric factors that govern their performance in Suzuki-Miyaura reactions.
Electronic and Steric Landscape: The Root of Reactivity Differences
The divergent reactivity of indazole-5-boronic acid and indazole-6-boronic acid is not arbitrary; it is a direct consequence of the electronic influence exerted by the bicyclic aromatic system's nitrogen atoms. The indazole ring is an electron-rich heterocycle, but the distribution of that electron density is not uniform.
Indazole-6-boronic Acid: The boronic acid group at the C6 position is para to the N1 nitrogen and meta to the N2 nitrogen. The lone pair on N1 can donate electron density into the phenyl ring through resonance, increasing the nucleophilicity of the attached boronic acid. This generally makes the transmetalation step of the Suzuki-Miyaura catalytic cycle more facile.
Indazole-5-boronic Acid: Conversely, the boronic acid group at the C5 position is meta to the N1 nitrogen and para to the N2 nitrogen. The electron-withdrawing inductive effect of the N2 pyridine-like nitrogen atom has a more pronounced influence at C5, reducing the electron density of the C-B bond. This can render the boronic acid less nucleophilic and potentially slow down the transmetalation step.
These electronic differences are often the primary driver for observed variations in reaction kinetics and overall yields.
Figure 2. A systematic workflow for the comparative analysis of indazole boronic acid isomers in Suzuki coupling.
Protocol 1: Suzuki Coupling of Indazole-6-boronic Acid
This protocol utilizes a standard, robust catalyst system suitable for the more reactive 6-isomer.
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), indazole-6-boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).
Solvent and Degassing: Evacuate and backfill the vessel with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the consumption of the aryl bromide (typically 2-6 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Suzuki Coupling of Indazole-5-boronic Acid
This protocol employs a more advanced catalyst system to overcome the lower reactivity and potential for side reactions associated with the 5-isomer.
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), indazole-5-boronic acid (1.3 mmol, 1.3 equiv), and finely ground potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).
Catalyst Addition: Add a modern Buchwald-type catalyst such as SPhos Pd G2 (0.02 mmol, 2 mol%).
Solvent and Degassing: Evacuate and backfill the vessel with argon or nitrogen three times. Add a degassed polar aprotic solvent such as 1,4-dioxane or 2-methyltetrahydrofuran (5 mL). Anhydrous conditions are more critical here to prevent protodeboronation.
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction closely by LC-MS (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Carefully add water and dilute with ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
Conclusion and Recommendations
The choice between indazole-5-boronic acid and indazole-6-boronic acid is more than a matter of substitution pattern; it is a strategic decision that impacts reaction design.
Indazole-6-boronic acid is the more reactive and robust of the two isomers due to favorable electronic effects. It is often successful with standard Suzuki conditions (e.g., Pd(dppf)Cl₂, K₂CO₃) and is a good starting point for synthesis.
Indazole-5-boronic acid is a viable but more challenging substrate. Its successful application requires careful optimization, often necessitating the use of modern, highly active catalyst systems (e.g., Buchwald palladacycles with ligands like SPhos or XPhos), stronger bases, and stricter control over anhydrous conditions to mitigate the risk of protodeboronation.
For drug development professionals, this means that while a synthetic route may appear feasible on paper with either isomer, the practical execution may be significantly more efficient with the 6-isomer. When the 5-substituted indazole is a required pharmacophore, chemists must budget additional time for reaction optimization and employ more specialized, and often more expensive, catalyst systems to achieve desired outcomes.
References
Title: The N-Arylation of Indazoles Using Boronic Acids in the Presence of Copper(II) Acetate
Source: Organic Letters, 2001, 3 (18), pp 2891–2894
URL: [Link]
Title: Synthesis and biological evaluation of 2,4-disubstituted-N-indazolyl-pyrimidines as novel inhibitors of Src kinase
Source: Bioorganic & Medicinal Chemistry, 2008, 16 (12), pp 6283-6295
URL: [Link]
Title: A Universal System for Suzuki-Miyaura Coupling
Source: Angewandte Chemie International Edition, 2004, 43 (35), pp 4704-4708
URL: [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist’s Guide to the Proper Disposal of 3-Ethoxycarbonyl-1H-indazole-6-boronic acid
Executive Summary & Chemical Profiling 3-Ethoxycarbonyl-1H-indazole-6-boronic acid (CAS: 2408429-95-6) is a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced dr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
3-Ethoxycarbonyl-1H-indazole-6-boronic acid (CAS: 2408429-95-6) is a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced drug discovery programs[1]. While its utility in synthesizing complex pharmacophores is undeniable, its unique structural motifs—an electron-rich indazole core coupled with a reactive boronic acid moiety—demand rigorous, scientifically grounded disposal protocols. Improper handling not only risks regulatory non-compliance but also introduces severe environmental and occupational hazards[2].
As drug development professionals, we must approach waste management with the same precision as our synthetic methodologies. This guide provides a self-validating, step-by-step framework for the safe containment, decontamination, and final destruction of this compound.
Mechanistic Causality of Hazards (The "Why" Behind the Safety)
Understanding the causality behind safety protocols ensures they are applied logically rather than mechanically. The disposal parameters for this compound are dictated by three primary chemical behaviors:
Hygroscopicity and Boroxine Formation: Boronic acids are inherently prone to dehydration, forming trimeric boroxines (anhydrides) when exposed to ambient air or improper storage conditions[3]. This alters the physical state and reactivity of the waste, complicating downstream destruction and waste characterization.
Oxidative Cleavage: The carbon-boron bond is susceptible to protodeboronation or oxidative cleavage when exposed to strong oxidizing agents, strong acids, or strong bases[2]. Waste segregation is not merely a bureaucratic step; it prevents unintended, heat-generating reactions within waste carboys.
Thermal Decomposition: The indazole ring contains a high nitrogen mass fraction. Upon combustion, it generates toxic nitrogen oxides (NOx), carbon oxides (COx), and boron oxide fumes[4][5]. Therefore, standard municipal incineration is insufficient; high-temperature incineration with specific flue gas scrubbing is mandatory[4].
To facilitate rapid decision-making in the laboratory, the critical operational and disposal parameters are summarized below.
Parameter
Specification / Threshold
Mechanistic Rationale
CAS Registry Number
2408429-95-6
Unique identifier for EHS tracking and waste manifesting[1].
Hazard Classification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Targets mucous membranes; necessitates strict PPE compliance[6][7].
Storage Temperature
2 - 8 °C (Under Inert Gas)
Minimizes protodeboronation and prevents boroxine oligomerization[6][8].
Incineration Temp.
> 820 °C (Rotary Kiln)
Ensures complete destruction of the indazole ring and stable C-B bonds[9].
Incompatibilities
Strong oxidizers, strong acids/bases
Prevents exothermic oxidative cleavage in waste containers[2].
Spill Cleanup Agent
Inert absorbent (e.g., Sand, Vermiculite)
Avoids reactivity associated with combustible organic absorbents[5][7].
Self-Validating Disposal Protocol
Every step in this protocol is designed as a self-validating system: the success of one step is empirically confirmed by the next, ensuring zero-defect waste management.
Step 1: Waste Identification and Segregation
Action: Separate 3-Ethoxycarbonyl-1H-indazole-6-boronic acid waste into dedicated, clearly labeled "Hazardous Waste" containers[2]. Ensure it is kept strictly away from strong oxidizing agents.
Validation: Verify segregation by monitoring the container post-addition. A lack of pressure buildup, off-gassing, or temperature increase in the sealed container after 24 hours validates successful segregation.
Step 2: Container Selection and Sealing
Action: Utilize chemically compatible, sealable high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace acids in the waste stream may cause corrosion.
Validation: Perform a visual inspection of the container's integrity. A secure seal is validated by a negative leak test (inverting the sealed container briefly if liquid, or checking for dust escape if solid).
Step 3: Accumulation and Storage
Action: Store the sealed waste in a designated Satellite Accumulation Area (SAA) kept cool and dry, ideally under an inert atmosphere if the waste is highly concentrated[6][8].
Validation: The absence of clumping or crust formation around the container lid validates that the material is protected from ambient moisture and boroxine formation is halted.
Fig 2. Operational workflow for the segregation, containment, and disposal of boronic acid waste.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent aerosolization of the irritant powder[4][7].
Evacuation and PPE: Evacuate non-essential personnel. Don NIOSH-approved respiratory protection (if dust is present), chemical-resistant nitrile gloves, and safety goggles (EN 166 compliant)[6][10].
Containment (No Sweeping): Do not use a standard broom, which aerosolizes the boronic acid into the respiratory zone. Instead, cover the spill with an inert absorbent material such as dry sand or vermiculite[5].
Collection: Use non-sparking tools to gently scoop the absorbed mixture into a dedicated hazardous waste container[4].
Decontamination (Self-Validation): Wipe the affected area with a damp cloth (using a mild soap solution). Validation: The visual absence of white residue on a secondary dark-colored wipe confirms complete mechanical recovery of the chemical.
Disposal of Cleanup Materials: Treat all contaminated wipes, gloves, and absorbents as hazardous waste[2].
Regulatory Compliance & Final Destruction
Under EPA/RCRA guidelines (or equivalent international standards), 3-Ethoxycarbonyl-1H-indazole-6-boronic acid cannot be discarded in standard laboratory trash or aqueous sewer systems[2][4].
Final Disposal: The material must be transferred to a licensed chemical destruction facility[4].
Destruction Mechanism: The preferred method is controlled incineration. The facility must utilize a rotary kiln or liquid injection incinerator capable of reaching temperatures sufficient to break the stable carbon-boron and indazole bonds, equipped with flue gas scrubbers to neutralize the resulting boron oxides and NOx emissions[4][9].
Personal protective equipment for handling 3-Ethoxycarbonly-1H-indazole-6-boronic acid
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. When handling 3-Ethoxycarbonyl-1H-indazole-6-boronic acid —whether in its...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. When handling 3-Ethoxycarbonyl-1H-indazole-6-boronic acid —whether in its free acid form or as its more stable pinacol ester derivative (CAS 947191-20-0)[1]—understanding its molecular behavior is the key to designing an effective safety protocol.
This compound combines an indazole core (highly lipophilic, capable of intercalating with biological membranes) with a boronic acid moiety (a Lewis acid that can reversibly bind to biological nucleophiles like diols in carbohydrates or amino acids)[2]. Because of these structural features, it is universally classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335)[3][4].
The following guide provides a self-validating, causally-driven operational framework for handling this specific reagent safely during drug development workflows.
I. Quantitative Hazard & PPE Matrix
To mitigate the specific risks posed by the indazole and boronic acid functional groups, your Personal Protective Equipment (PPE) must act as a targeted barrier system.
PPE Category
Specification Standard
Causality & Scientific Rationale
Eye Protection
EN 166 / NIOSH-approved safety goggles
Rationale: Boronic acid powders can cause severe corneal irritation (H319)[2]. Standard safety glasses lack orbital seals; goggles prevent aerosolized micro-particles from bypassing the lenses.
Hand Protection
Nitrile gloves (≥0.11 mm thickness), EN 374 compliant
Rationale: Prevents dermal absorption (H315)[5]. Crucial Note: If dissolving the compound in DMSO or DMF for Suzuki coupling, double-glove . These polar aprotic solvents act as chemical vehicles, rapidly carrying the lipophilic indazole across the nitrile barrier and into the skin.
Rationale: Minimizes electrostatic discharge. Fine boronic acid powders are prone to static cling, which can cause the powder to jump from the spatula to clothing.
Respiratory
N95 / P100 / EN 149 particulate respirator
Rationale: Mandatory only if handling outside a fume hood or cleaning a spill. Prevents inhalation of fine particulates that trigger acute respiratory tract irritation (H335)[4][6].
II. Step-by-Step Operational Workflow
Do not treat chemical handling as a passive activity. Every step in this workflow is designed to be a self-validating system, ensuring that if one control fails, the next prevents exposure.
Phase 1: Pre-Operation & Workspace Setup
Validate Engineering Controls: Verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Why? This specific velocity is strong enough to capture aerosolized boronic acid dust without creating turbulent eddies that blow the powder out of the weigh boat.
Static Mitigation: Wipe the balance pan and surrounding hood area with a damp, lint-free cloth or use an anti-static gun. Why? 3-Ethoxycarbonyl-1H-indazole-6-boronic acid is a fine, dry powder. Eliminating static prevents the compound from aerosolizing during transfer.
Phase 2: Handling & Transfer
Weighing: Use anti-static polypropylene weigh boats or glass weighing funnels. Avoid standard polystyrene boats, which carry high static charges.
Solvent Addition: Whenever possible, dissolve the boronic acid powder in your reaction solvent (e.g., Ethanol, THF, or 1,4-Dioxane) inside the original weigh boat within the fume hood before transferring it to the reaction flask. Why? Transferring liquids is inherently safer than transferring dry powders, completely eliminating the risk of inhalation (H335) during transport across the lab.
Phase 3: Decontamination
Surface Cleaning: Wipe down spatulas, balances, and hood surfaces with a solvent that readily dissolves the compound (e.g., 70% Isopropanol/Water mixture), followed by a dry wipe.
Glove Disposal: Remove gloves using the "beak method" (pulling the glove inside out over itself) to ensure the contaminated outer surface never touches your bare skin[5][7]. Wash hands immediately with soap and water[2].
III. Spill Response & Disposal Plan
In the event of a dry powder spill, standard sweeping will aerosolize the indazole-boronic acid, exponentially increasing inhalation risks. Follow the logical workflow mapped below.
Isolate: Restrict access to the area. If the spill is outside the hood, allow room ventilation to clear airborne dust for 10 minutes before approaching[8].
Wet-Containment: Do not use a dry brush. Lightly mist the spilled powder with water or cover it with solvent-dampened absorbent pads to suppress dust generation[8].
Collection: Use a non-sparking scoop to place the damp material into a sealable, chemically compatible hazardous waste container[3].
Disposal: Label the container explicitly as "Hazardous Solid Waste: Indazole-Boronic Acid Derivative (Irritant)". Do not flush down the sink, as boronic acids can be toxic to aquatic life and disrupt microbial water treatment systems[7].
IV. References
CAS 947191-20-0 3-ETHOXYCARBONYL-1H-INDAZOLE-6-BORONIC ACID PINACOL ESTER , USCKS Chemical Database. Available at:[Link]
SAFETY DATA SHEET: (2-Methylpropyl)boronic acid (H315, H319, H335 Standards) , Fisher Scientific. Available at:[Link]
7-Bromo-1H-indazole Safety Data Sheets (PPE & Glove Removal Techniques) , LookChem. Available at:[Link]
Safety Data Sheet: Isoquinoline-4-boronic acid (Spill Containment Standards) , Fisher Scientific Sweden. Available at: [Link]